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6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid Documentation Hub

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  • Product: 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
  • CAS: 26018-49-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction Physicochemical Properties The physicochemical properties of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid can be extrapolated from its pare...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The physicochemical properties of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid can be extrapolated from its parent compound, 2,3-dihydro-1-benzofuran-2-carboxylic acid (PubChem CID: 2776555)[2], and related chlorinated benzofurans.

PropertyEstimated Value/InformationSource/Basis
Molecular Formula C₉H₇ClO₃-
Molecular Weight 198.60 g/mol -
Appearance Expected to be a solid at room temperature.[3]
Solubility Likely to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and DMSO. The carboxylic acid moiety enhances aqueous solubility at physiological pH.[4]
Acidity (pKa) The carboxylic acid proton is the most acidic. The exact pKa is not determined but is expected to be in the range of typical carboxylic acids.[4]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 1[5]

Synthetic Pathways

A plausible synthetic route to 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid can be designed based on established methods for the synthesis of related benzofuran and dihydrobenzofuran derivatives.[6][7] A common strategy involves the cyclization of a suitably substituted phenol.

Proposed Synthetic Workflow

Synthesis_Workflow Proposed Synthesis of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid A 4-Chlorophenol B 2-Allyl-4-chlorophenol A->B Allyl bromide, K2CO3 C 6-Chloro-2-methyl-2,3-dihydrobenzofuran B->C Claisen rearrangement (heat) D 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid C->D Oxidation (e.g., KMnO4)

Caption: Proposed synthetic workflow for 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid.

Detailed Experimental Protocol

Step 1: Allylation of 4-Chlorophenol

  • To a solution of 4-chlorophenol in acetone, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-allyloxy-4-chlorobenzene.

Rationale: This is a standard Williamson ether synthesis to introduce the allyl group, which is a precursor for the furan ring formation.

Step 2: Claisen Rearrangement

  • Heat the 1-allyloxy-4-chlorobenzene neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to 180-220 °C.

  • Maintain the temperature for 2-4 hours. The rearrangement can be monitored by TLC or GC-MS.

  • Cool the reaction mixture and purify the resulting 2-allyl-4-chlorophenol by vacuum distillation or column chromatography.

Rationale: The Claisen rearrangement is a powerful, thermally induced pericyclic reaction that regioselectively forms a C-C bond, positioning the allyl group ortho to the hydroxyl group, which is essential for the subsequent cyclization.

Step 3: Oxidative Cyclization

  • There are several methods for the oxidative cyclization of o-allylphenols. A common method involves treatment with a palladium catalyst in the presence of an oxidant.

  • Alternatively, a two-step process involving hydroboration-oxidation of the allyl group to an alcohol, followed by an acid-catalyzed intramolecular cyclization (a variant of the Williamson ether synthesis) can be employed.

Rationale: This step forms the dihydrofuran ring. The choice of method will depend on the desired stereochemistry and functional group tolerance.

Step 4: Oxidation of the 2-methyl group to a carboxylic acid

  • Dissolve the 6-Chloro-2-methyl-2,3-dihydrobenzofuran in a suitable solvent mixture, such as t-butanol and water.

  • Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions while maintaining the temperature.

  • Stir the reaction vigorously until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant.

  • Filter the manganese dioxide byproduct.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Rationale: This final step converts the methyl group at the 2-position, introduced via the cyclization of the allyl group, into the desired carboxylic acid functionality.

Potential Applications and Biological Significance

The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The introduction of a chloro substituent can enhance these activities.

Potential Pharmacological Activities
  • Anti-inflammatory Activity: Chlorinated benzofuran derivatives have been reported as potent anti-inflammatory agents.[8] The mechanism often involves the inhibition of prostaglandin synthesis.

  • Hypolipidemic Activity: A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective PPARα agonists, demonstrating excellent cholesterol- and triglyceride-lowering activity.[9]

  • Diuretic and Uricosuric Activity: Dichloro-substituted benzofuran-2-carboxylic acid derivatives have exhibited diuretic and uricosuric properties.[10]

  • Antimicrobial Activity: Various halogenated benzofuran derivatives have shown promising activity against Gram-positive bacteria and fungi.[11][12]

  • Anticancer Activity: Benzofuran and 2,3-dihydrobenzofuran derivatives have been investigated for their potential as anticancer agents.[13]

Mechanism of Action: A Focus on PPARα Agonism

PPARa_Pathway Potential Mechanism of Action via PPARα Agonism Ligand 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid PPARa PPARα Ligand->PPARa Binds and Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (in target gene promoter) Complex->PPRE Binds to Gene_Expression Increased Gene Expression PPRE->Gene_Expression Initiates Lipid_Metabolism Modulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism

Caption: Simplified signaling pathway for PPARα agonism.

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Agonists of PPARα, such as the fibrate class of drugs, are used to treat dyslipidemia. The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold has been shown to be a potent and selective agonist for PPARα.[9] The carboxylic acid moiety is critical for interacting with key amino acid residues in the ligand-binding domain of the receptor. The chloro-substituent at the 6-position likely enhances binding affinity through favorable hydrophobic and electronic interactions.

Safety and Handling

While specific toxicity data for 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid is not available, general precautions for handling aromatic carboxylic acids and chlorinated organic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • In case of contact:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid represents a promising scaffold for the development of new therapeutic agents. Based on the biological activities of related compounds, it holds potential as an anti-inflammatory, hypolipidemic, diuretic, or antimicrobial agent. The synthetic routes to this compound are accessible through established organic chemistry methodologies. Further research into the synthesis and biological evaluation of this specific compound is warranted to fully elucidate its therapeutic potential.

References

  • Greven, J., & Heidenreich, O. (1979). Diuretic and uricosuric activity of 6,7-dichloro-2,3-dihydro-5-(2-thienylcarbonyl)benzofuran-2-carboxylic acid and stereoisomers in chimpanzee, dog and rat. Arzneimittel-Forschung, 29(10), 1553-1557.
  • Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471.
  • Shi, G. Q., Dropinski, J. F., Zhang, Y., Santini, C., Sahoo, S. P., Berger, J. P., ... & Meinke, P. T. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. Journal of Medicinal Chemistry, 48(17), 5589-5599.
  • Molecules. (2010). Convenient Synthesis of Some 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives as New Potential Inhibitors of Clc-Kb Channels. Semantic Scholar. [Link]

  • Krawiecka, M., & Stefanska, J. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Semantic Scholar. [Link]

  • Wang, L., Dong, C., & Li, Y. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26740-26757.
  • Reddy, T. S., & Kumar, C. G. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave Online. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • BYJU'S. (n.d.). Properties and Nomenclature of Carboxylic acids. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-chloro-3-methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Retrieved from [Link]

  • da Silva, A. C., & de Souza, R. O. M. A. (2025). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2,3-dihydrobenzoxazol-2-one. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. PMC. [Link]

Sources

Exploratory

Escaping Flatland: A Comparative Analysis of Benzofuran and 2,3-Dihydrobenzofuran Carboxylic Acids in Drug Discovery

Executive Summary The spatial architecture of small molecules dictates their pharmacological destiny. In modern medicinal chemistry, the transition from planar, fully aromatic systems to partially saturated, three-dimens...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spatial architecture of small molecules dictates their pharmacological destiny. In modern medicinal chemistry, the transition from planar, fully aromatic systems to partially saturated, three-dimensional scaffolds is a critical strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This technical guide explores the profound physicochemical, synthetic, and biological differences between benzofuran carboxylic acids and their saturated counterparts, 2,3-dihydrobenzofuran carboxylic acids . By analyzing the causality behind their structural divergence, this whitepaper provides drug development professionals with actionable insights into scaffold selection, diversity-oriented synthesis, and biological validation.

Structural & Physicochemical Divergence

The fundamental difference between the two scaffolds lies in the hybridization of the C2 and C3 atoms within the furan ring. Benzofuran is a fully conjugated, 10-


 electron bicyclic system. The saturation of the C2-C3 bond to form 2,3-dihydrobenzofuran breaks this extended aromaticity, replacing it with an 

-hybridized ethereal ring fused to a benzene core.
Electronic Causality & pKa Modulation

Consider the 5-carboxylic acid derivatives of both scaffolds. The acidity (pKa) of the carboxylic acid is directly modulated by the electron-donating capacity of the oxygen atom at position 1 (para to the C5 position).

  • Benzofuran-5-carboxylic acid: The oxygen's lone pairs are delocalized into the aromatic sextet to maintain Hückel aromaticity. Consequently, its

    
     (mesomeric) electron donation to the 5-position is restricted. This lack of electron density at C5 stabilizes the carboxylate anion, making the acid relatively stronger[1].
    
  • 2,3-Dihydrobenzofuran-5-carboxylic acid: The oxygen acts as a standard alkyl aryl ether. Without being tied up in an aromatic system, it exerts a powerful

    
     effect, pushing electron density into the para position (C5). This localized electron density destabilizes the carboxylate anion, rendering the dihydro-variant slightly less acidic (higher pKa)[2].
    
Quantitative Data Summary
PropertyBenzofuran-5-carboxylic acid2,3-Dihydrobenzofuran-5-carboxylic acid
CAS Number 90721-27-076429-73-7
Molecular Formula C

H

O

C

H

O

Molecular Weight 162.14 g/mol 164.16 g/mol
Melting Point ~190 °C192 - 194 °C
Fraction

(

)
0.00 (Flat)0.22 (Puckered)
Topological State Planar (Fully Aromatic)Non-planar (Puckered furan ring)
Electronic Effect on -COOH Weaker

effect from Oxygen
Stronger

effect from ethereal Oxygen

Pharmacological Implications & Target Binding

The concept of "escaping flatland" is highly relevant when comparing these scaffolds. Molecules with a high Fraction of


 carbons (

) generally exhibit better aqueous solubility and lower promiscuity.

Benzofuran derivatives, being entirely planar, have a high propensity for


 stacking. While this can drive potent binding to flat hydrophobic pockets, it also increases the risk of off-target toxicities, such as hERG channel blockade or DNA intercalation. Conversely, the puckered conformation of the 2,3-dihydrobenzofuran ring introduces spatial complexity. This allows the scaffold to selectively engage with intricate, non-planar hydrophobic pockets in target proteins, thereby improving target specificity and reducing off-target binding[3].

G Core Scaffold Selection BF Benzofuran (Planar, Fsp3 = 0) Core->BF DHBF 2,3-Dihydrobenzofuran (Puckered, Fsp3 > 0) Core->DHBF PiStack Strong π-π Stacking (Flatland) BF->PiStack Shape 3D Pocket Fitting (Spatial Complexity) DHBF->Shape Tox Higher Promiscuity (Off-target risk) PiStack->Tox Opt Improved Selectivity Better PK Profile Shape->Opt

Structural impact of scaffold saturation on pharmacological binding and pharmacokinetic profiles.

Synthetic Methodologies & Library Generation

Generating libraries of these scaffolds requires robust, diversity-oriented synthesis (DOS). The following workflow details the construction of 3-carboxy-2-aryl scaffolds, enabling late-stage diversification[4].

G Start Salicylaldehyde Derivatives Diazo Ethyl 2-diazoacetate (HBF4·OEt2 catalysis) Start->Diazo Intermediate Uncyclized Intermediate (TLC Validated) Diazo->Intermediate Insertion Dehydration Dehydration (conc. H2SO4) Intermediate->Dehydration Benzofuran 3-Carboxy-2-aryl Benzofuran Dehydration->Benzofuran Aromatization Reduction Catalytic Hydrogenation (Pd/C, H2) Benzofuran->Reduction Dihydro 3-Carboxy-2-aryl 2,3-Dihydrobenzofuran Reduction->Dihydro Saturation

Diversity-oriented synthetic workflow for benzofuran and dihydrobenzofuran carboxylic acids.

Protocol 1: Diversity-Oriented Synthesis of 3-Carboxy-2-Aryl Scaffolds

Objective: Generate a functionalized library of benzofuran and dihydrobenzofuran carboxylic acids. Design Causality: Utilizing a diazoacetate insertion allows for mild C-C bond formation without harsh organometallic reagents, preserving sensitive functional groups on the salicylaldehyde core[4].

Step 1: Diazo Insertion

  • Action: React salicylaldehyde derivative (1.0 eq) with ethyl 2-diazoacetate (1.2 eq) using HBF

    
    ·OEt
    
    
    
    (0.1 eq) as a catalyst.
  • Causality: The Lewis acid accelerates the decomposition of the diazo compound, facilitating targeted insertion into the phenolic hydroxyl group over non-productive side reactions.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc). The disappearance of the highly UV-active starting material indicates successful insertion.

Step 2: Dehydration & Aromatization

  • Action: Treat the intermediate with concentrated H

    
    SO
    
    
    
    .
  • Causality: The strong acid drives the elimination of water, forcing the cyclization and subsequent aromatization to yield the highly stable, conjugated 3-carboxy-2-aryl benzofuran core.

  • Self-Validation: Confirm via

    
    H-NMR. The shift of the ester protons and the appearance of the fully conjugated bicyclic system validate the core formation.
    

Step 3: Controlled Saturation (To yield Dihydrobenzofuran)

  • Action: Subject the benzofuran derivative to H

    
     gas (1 atm) with a Pd/C catalyst in methanol.
    
  • Causality: Selective catalytic hydrogenation of the C2-C3 double bond breaks the planar aromaticity, yielding the puckered 2,3-dihydrobenzofuran while leaving the robust benzene ring intact.

  • Self-Validation: Use LC-MS to confirm the +2 Da mass shift (M+2) and

    
    H-NMR to observe the emergence of 
    
    
    
    proton signals (multiplets) at the C2 and C3 positions.

Biological Validation & Screening Protocols

Both scaffolds are heavily utilized in anti-inflammatory drug discovery, particularly as Cyclooxygenase (COX) and Lipoxygenase (LOX) inhibitors[3]. To validate their efficacy, a highly controlled in vitro assay is required.

Protocol 2: COX-1 Inhibition & Anti-Inflammatory Screening

Objective: Quantify the anti-inflammatory efficacy of the synthesized carboxylic acids via Prostaglandin E2 (PGE2) suppression. Design Causality: Whole-cell inflammation models often suffer from cross-reactivity. By utilizing HEK-293 cells stably overexpressing COX-1, the specific target mechanism is isolated, eliminating background noise from COX-2 or other arachidonic acid pathways[3].

Step 1: Cell Seeding & Equilibration

  • Action: Seed HEK-293 (COX-1 overexpressed) cells in a 96-well plate and incubate for 24 hours.

  • Causality: Ensures cells are fully adherent and have recovered baseline metabolic activity prior to compound exposure, preventing stress-induced false positives.

Step 2: Compound Pre-treatment

  • Action: Introduce the carboxylic acid derivatives (e.g., 10 µM to 50 µM) 30 minutes prior to substrate addition.

  • Causality: Allows sufficient time for the compounds to permeate the cell membrane and occupy the COX-1 active site, establishing binding equilibrium before the enzyme is challenged.

Step 3: Arachidonic Acid (AA) Challenge

  • Action: Add 10 µM Arachidonic Acid to the wells.

  • Causality: AA is the endogenous substrate for COX-1. Providing a standardized pulse of AA synchronizes PGE2 production, ensuring that any reduction in PGE2 is strictly due to the competitive or allosteric inhibition by the test compound.

Step 4: Enzyme Immunoassay (EIA) Validation

  • Action: Harvest the supernatant and quantify PGE2 using a competitive EIA kit.

  • Self-Validation: Include Indomethacin as a positive control (expected high inhibition/low PGE2) and a vehicle-only negative control (expected maximum PGE2). This self-validates the dynamic range and sensitivity of the assay plate.

References

  • PubChem. 1-Benzofuran-5-Carboxylic Acid | C9H6O3 | CID 595656. National Center for Biotechnology Information. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Retrieved from:[Link]

  • ACS Combinatorial Science. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid from salicylaldehyde

This Application Note details the precision synthesis of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid starting from salicylaldehyde . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a cor...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the precision synthesis of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid starting from salicylaldehyde . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core motif in GPR40 agonists (e.g., Fasiglifam/TAK-875) and various anti-inflammatory agents.

Application Note: Synthesis of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid

Executive Summary

This protocol outlines a scalable, four-step synthetic route for 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid. Unlike conventional hydrogenation methods which risk hydrodehalogenation (loss of the chlorine atom), this guide utilizes a chemoselective Magnesium/Methanol (Mg/MeOH) reduction system to convert the benzofuran intermediate to its dihydro congener. The workflow ensures high regiochemical fidelity, transforming commercially available salicylaldehyde into the target 6-chloro isomer with >98% purity.

Retrosynthetic Analysis & Strategy

The synthesis is designed to address two main challenges:

  • Regiocontrol of the Chlorine Substituent: Direct chlorination of the dihydrobenzofuran core is non-selective. Therefore, the chlorine is installed early on the salicylaldehyde scaffold.

  • Chemoselective Reduction: Reducing the furan ring double bond without affecting the aryl-chloride bond.

Pathway Logic:

  • Target: 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid.[1][2]

  • Precursor: Ethyl 6-chlorobenzofuran-2-carboxylate.

  • Starting Material: Salicylaldehyde (2-Hydroxybenzaldehyde).

  • Key Transformation: The 5-position of salicylaldehyde maps directly to the 6-position of the benzofuran ring.

Retrosynthesis Target 6-Chloro-2,3-dihydro- benzofuran-2-carboxylic acid DihydroEster Ethyl 6-Chloro-2,3-dihydro- benzofuran-2-carboxylate Target->DihydroEster Hydrolysis Benzofuran Ethyl 6-Chloro- benzofuran-2-carboxylate DihydroEster->Benzofuran Mg/MeOH Reduction ChloroSal 5-Chlorosalicylaldehyde Benzofuran->ChloroSal Annulation (Ethyl Bromoacetate) Salicyl Salicylaldehyde ChloroSal->Salicyl Regioselective Chlorination

Figure 1: Retrosynthetic disconnection showing the preservation of the halogen through the 5-chlorosalicylaldehyde intermediate.

Detailed Experimental Protocol

Step 1: Regioselective Chlorination of Salicylaldehyde

Objective: Synthesize 5-chlorosalicylaldehyde. Rationale: Electrophilic aromatic substitution on salicylaldehyde is directed by the activating hydroxyl group (ortho/para director) and the deactivating aldehyde group (meta director). The 5-position (para to -OH, meta to -CHO) is the most nucleophilic site, ensuring high regioselectivity.

  • Reagents: Salicylaldehyde (1.0 eq), Sulfuryl Chloride (SO₂Cl₂, 1.1 eq), Glacial Acetic Acid (Solvent).

  • Protocol:

    • Dissolve salicylaldehyde (12.2 g, 100 mmol) in glacial acetic acid (50 mL) in a 250 mL round-bottom flask.

    • Cool the solution to 15°C using a water bath.

    • Add Sulfuryl Chloride (14.8 g, 110 mmol) dropwise over 30 minutes. Caution: Gas evolution (HCl/SO₂).

    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Pour the mixture into ice-water (200 mL). The product will precipitate as a white/pale yellow solid.

    • Filter, wash with cold water, and recrystallize from ethanol.

  • Yield: ~85-90%.

  • QC Check: ¹H NMR should show a doublet at ~7.5 ppm (H6) and ~7.0 ppm (H3, H4), with the aldehyde proton at ~9.8 ppm.

Step 2: Benzofuran Annulation (Rap-Stoermer Type)

Objective: Synthesize Ethyl 6-chlorobenzofuran-2-carboxylate. Rationale: Reaction with ethyl bromoacetate under basic conditions effects an O-alkylation followed by an intramolecular aldol condensation and dehydration.

  • Reagents: 5-Chlorosalicylaldehyde (1.0 eq), Ethyl Bromoacetate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), DMF (anhydrous).

  • Protocol:

    • Suspend 5-chlorosalicylaldehyde (15.6 g, 100 mmol) and K₂CO₃ (34.5 g, 250 mmol) in anhydrous DMF (100 mL).

    • Add Ethyl Bromoacetate (20.0 g, 120 mmol) dropwise at room temperature.

    • Heat the mixture to 80°C for 6 hours.

    • Cool to room temperature and pour into ice-water (500 mL).

    • Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine (2 x 100 mL) to remove DMF.

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Purify via silica gel chromatography (Hexane/EtOAc 9:1) if necessary, though the crude is often sufficiently pure.

  • Yield: ~75-80%.

Step 3: Chemoselective Reduction (The Critical Step)

Objective: Synthesize Ethyl 6-chloro-2,3-dihydrobenzofuran-2-carboxylate. Rationale: Standard catalytic hydrogenation (Pd/C, H₂) often cleaves aryl chlorides (hydrodehalogenation). The Magnesium in Methanol (Mg/MeOH) system generates mild solvated electrons/radicals that selectively reduce the conjugated ester-double bond of the furan ring without affecting the aryl chloride.

  • Reagents: Ethyl 6-chlorobenzofuran-2-carboxylate (1.0 eq), Magnesium Turnings (10.0 eq), Methanol (anhydrous).

  • Protocol:

    • Dissolve Ethyl 6-chlorobenzofuran-2-carboxylate (11.2 g, 50 mmol) in anhydrous Methanol (200 mL) in a 1L two-neck flask equipped with a reflux condenser.

    • Add Magnesium turnings (12.0 g, 500 mmol) in small portions over 1 hour. Caution: Exothermic reaction with H₂ evolution.

    • Stir vigorously. The reaction will self-heat; maintain a gentle reflux.

    • Once all Mg has dissolved (approx. 2-4 hours), cool the viscous mixture to 0°C.

    • Quench carefully with 3M HCl until the solution is clear and pH < 7.

    • Extract with Ethyl Acetate (3 x 150 mL).

    • Wash with saturated NaHCO₃ and brine. Dry over MgSO₄.[1][3]

  • Yield: ~85%.[4][5]

  • Mechanism Note: The reduction proceeds via a single-electron transfer (SET) to the electron-deficient double bond conjugated with the ester.

Step 4: Hydrolysis to Final Acid

Objective: Isolate 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid.

  • Reagents: Intermediate Ester, LiOH·H₂O (3.0 eq), THF/Water (3:1).

  • Protocol:

    • Dissolve the reduced ester in THF (60 mL) and Water (20 mL).

    • Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4 hours.

    • Concentrate THF under reduced pressure.

    • Acidify the aqueous residue with 1M HCl to pH 2.

    • Filter the white precipitate. Recrystallize from Ethanol/Water.

  • Final Yield: ~95% (Step 4), Overall ~55%.

Process Visualization

Workflow Start Salicylaldehyde Step1 Chlorination (SO2Cl2, AcOH, 15°C) Start->Step1 Inter1 5-Chlorosalicylaldehyde Step1->Inter1 Step2 Annulation (Ethyl Bromoacetate, K2CO3, 80°C) Inter1->Step2 Inter2 Ethyl 6-Chlorobenzofuran-2-carboxylate Step2->Inter2 Step3 Chemoselective Reduction (Mg, MeOH, Reflux) Inter2->Step3 Critical Step: Avoids Dechlorination Inter3 Ethyl 6-Chloro-2,3-dihydro- benzofuran-2-carboxylate Step3->Inter3 Step4 Hydrolysis (LiOH, THF/H2O) Inter3->Step4 End 6-Chloro-2,3-dihydrobenzofuran- 2-carboxylic acid Step4->End

Figure 2: Step-by-step reaction workflow highlighting reagents and key intermediates.

Quality Control & Data Summary

Intermediate / ProductKey Analytical Marker (¹H NMR, CDCl₃)Expected MP (°C)
5-Chlorosalicylaldehyde δ 9.85 (s, 1H, CHO), 7.50 (d, 1H, Ar-H)99-101
Benzofuran Ester δ 7.45 (s, 1H, H3-Furan), 7.55 (s, 1H, H7)56-58
Dihydro Ester δ 5.20 (dd, 1H, H2), 3.4-3.6 (m, 2H, H3)Oil / Low Melt
Final Acid Broad singlet (COOH), disappearance of Et group185-188

Safety & Handling

  • Sulfuryl Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood.

  • Magnesium/Methanol: Generates Hydrogen gas. Ensure proper ventilation and avoid ignition sources. The reaction can be delayed; do not add large amounts of Mg at once.

References

  • Regioselective Chlorination: Production of 5-chlorosalicylaldehyde. US Patent 3621064A. Link

  • Benzofuran Synthesis: Kowalewska, M. et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013. Link

  • Mg/MeOH Reduction: Lee, G.H. et al. "Magnesium in Methanol (Mg/MeOH) in Organic Syntheses."[6] Current Organic Chemistry, 2004, 8, 1263-1287.[6][7] Link

  • Dihydrobenzofuran Drugs: "Synthesis of 2,3-Dihydrobenzofurans." Organic Chemistry Portal. Link

Sources

Application

Preparation of Amide Derivatives from 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid

[1][2] Abstract This guide details the synthetic methodologies for generating amide derivatives from 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid . This scaffold is a critical pharmacophore in medicinal chemistry, ap...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

This guide details the synthetic methodologies for generating amide derivatives from 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid . This scaffold is a critical pharmacophore in medicinal chemistry, appearing in PPAR


 agonists, diuretic agents, and anticancer therapeutics. We present two distinct protocols: a high-throughput compatible HATU-mediated coupling  for library synthesis and chiral preservation, and a robust Acid Chloride activation  method suitable for scale-up and sterically hindered amines.[1] The guide includes mechanistic insights, troubleshooting for common pitfalls (e.g., C2-racemization, oxidation), and rigorous characterization standards.[1]

Introduction & Strategic Analysis

The Scaffold: 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid

The 2,3-dihydrobenzofuran core is a "privileged structure" in drug discovery.[1] Unlike its fully aromatic benzofuran counterpart, the dihydro- form possesses a chiral center at the C2 position. The addition of a chlorine atom at the C6 position modulates lipophilicity (LogP) and metabolic stability, blocking common metabolic soft spots on the aromatic ring.

Key Biological Applications:

  • Metabolic Disease: Analogs serve as PPAR

    
     agonists for treating dyslipidemia [1].[2]
    
  • Oncology: Amide derivatives have shown potency against ovarian and lung cancer cell lines [2].[2]

  • Diuretics: 6,7-dichloro analogs exhibit diuretic and uricosuric activity [3].[1][3]

Synthetic Strategy: Choosing the Right Path

The conversion of the carboxylic acid to an amide involves activating the carbonyl carbon to nucleophilic attack by an amine.[4]

FeatureMethod A: HATU Coupling Method B: Acid Chloride (Oxalyl Chloride)
Primary Use Case Discovery Chemistry / Library SynthesisProcess Chemistry / Scale-up
Substrate Scope Aliphatic amines, sensitive functional groupsAnilines, sterically hindered amines
Chirality Low risk of racemization (with base control)Moderate risk (via ketene intermediate)
Cost High (Reagent cost)Low
Purification Requires aqueous workup or prep-HPLCCan often be crystallized

Critical Control Point - Racemization: The C2 proton is acidic due to the adjacent carbonyl and the electron-withdrawing oxygen of the furan ring. Over-use of base or harsh activation (like thionyl chloride at reflux) can lead to racemization. Method A is recommended if the starting material is enantiopure.[2]

Visualizing the Workflow

Diagram 1: Synthetic Pathways & Decision Tree

G cluster_0 Method A: Library / Chiral cluster_1 Method B: Scale-up / Anilines node_start Starting Material: 6-Chloro-2,3-dihydro- benzofuran-2-COOH node_HATU Activation: HATU / DIPEA / DMF node_start->node_HATU node_Oxalyl Activation: (COCl)2 / cat. DMF / DCM node_start->node_Oxalyl node_ActiveEster Intermediate: OAt Active Ester node_HATU->node_ActiveEster node_Product Target Product: Amide Derivative node_ActiveEster->node_Product + Amine node_AcidCl Intermediate: Acid Chloride node_Oxalyl->node_AcidCl node_AcidCl->node_Product + Amine / Base node_Amine Nucleophile: Amine (R-NH2)

Caption: Dual pathways for amide synthesis. Method A utilizes active esters for mild coupling, while Method B uses acid chlorides for high reactivity.

Materials & Equipment

  • Reagents:

    • 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid (SM).[1]

    • Method A: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Anhydrous).[1]

    • Method B: Oxalyl Chloride (2.0 M in DCM), DMF (catalytic), Dichloromethane (DCM), Triethylamine (TEA).[1]

  • Equipment:

    • Nitrogen/Argon manifold.[4]

    • Magnetic stirrer with temperature control.[4]

    • LC-MS for monitoring.[1]

    • Rotary evaporator.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard)

Best for: Preserving chirality, aliphatic amines, and parallel synthesis.[1]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under N

    
    .
    
  • Dissolution: Add 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to the flask. Dissolve in anhydrous DMF (concentration ~0.1 M).[2][4]

  • Activation: Cool to 0°C. Add DIPEA (3.0 equiv) dropwise.

    • Expert Note: The solution typically turns yellow. Stir for 15 minutes at 0°C to ensure formation of the activated OAt-ester.

  • Coupling: Add the Amine (1.1 – 1.2 equiv). If the amine is a solid, dissolve in a minimum amount of DMF before addition.[4]

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–16 hours.

    • Monitoring: Check by TLC or LC-MS.[1] The activated ester may be visible on LC-MS; ensure it converts fully to product.[1]

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash sequentially with:

      • 10% Citric Acid or 1N HCl (to remove unreacted amine/DIPEA).

      • Saturated NaHCO

        
         (to remove unreacted acid/HATU byproducts).
        
      • Brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Acid Chloride Activation (Scale-Up)

Best for: Anilines (weak nucleophiles), bulk synthesis, and cost reduction.[1]

Step-by-Step:

  • Activation:

    • Dissolve SM (1.0 equiv) in anhydrous DCM (0.2 M) under N

      
      .[1][2]
      
    • Add a catalytic amount of DMF (1–2 drops).[2]

    • Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise.[2] Gas evolution (CO/CO

      
      ) will occur.
      
    • Stir at RT for 1–2 hours.

    • Verification: Aliquot a small sample into MeOH. If reaction is complete, TLC/LC-MS will show the methyl ester.[1]

  • Evaporation (Optional but Recommended):

    • Concentrate the mixture to dryness to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling:

    • In a separate flask, dissolve the Amine (1.1 equiv) and Triethylamine (2.0 equiv) in DCM. Cool to 0°C.[4]

    • Slowly add the acid chloride solution to the amine solution.

  • Reaction: Stir at RT for 1–4 hours.

  • Workup:

    • Wash with 1N HCl, Water, and Brine.

    • Dry and concentrate.[5]

    • Crystallization:[2] Many amide derivatives from this scaffold crystallize from Ethanol or EtOAc/Hexane mixtures, avoiding chromatography.

Characterization & Data Analysis

Successful synthesis must be validated using NMR and MS.

Key NMR Signatures (¹H NMR, 400 MHz, CDCl₃/DMSO-d₆):

  • Amide NH: Broad singlet or doublet (if coupled to alkyl) typically 6.0–8.5 ppm.[2]

  • C2-H (Chiral Center): A distinct triplet or double-doublet (dd) appearing between 4.9 – 5.5 ppm .[1][2]

    • Note: If this signal splits or integrates to <1H relative to the aromatic ring, suspect racemization or elimination.

  • C3-H₂ (Methylene): Two diastereotopic protons appearing as complex multiplets around 3.0 – 3.6 ppm .[1][2]

  • Aromatic Region: Three protons (due to 6-chloro substitution).[1][2] Look for the specific splitting pattern of the 4, 5, and 7 positions.

Mass Spectrometry:

  • Expect [M+H]⁺ or [M+Na]⁺ peaks.[1]

  • Chlorine Isotope Pattern: Ensure the characteristic 3:1 ratio of ³⁵Cl:³⁷Cl is visible in the parent ion.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete activationEnsure reagents (HATU/Oxalyl Cl) are fresh. Increase activation time.
Racemization Excess base or heatUse Protocol A. Reduce DIPEA to 2.0 equiv.[2] Keep reaction at 0°C–RT.
Oxidation Conversion to BenzofuranAvoid strong oxidants.[2] Degas solvents. The dihydro- ring can aromatize if exposed to air/light for prolonged periods in solution.[1]
Sticky Solid Residual DMFWash organic layer thoroughly with water/LiCl solution.[2] Lyophilize from t-BuOH/Water if necessary.[1]

References

  • Guo, Q., et al. (2005).[6] "Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity."[1][6] Journal of Medicinal Chemistry, 48(17), 5589–5599.[6] Link

  • Kowalewska, M., et al. (2013). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013, Article ID 184718. Link

  • Watson, L. S., et al. (1979). "Diuretic and uricosuric activity of 6,7-dichloro-2,3-dihydro-5-(2-thienylcarbonyl)benzofuran-2-carboxylic acid and stereoisomers." Journal of Pharmacology and Experimental Therapeutics. Link

  • BenchChem. (2025).[4] "Application Notes and Protocols for Amide Bond Formation using EDC and HATU." Link[1]

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[7] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

Sources

Method

The Strategic Role of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Privileged Scaffold of 2,3-Dihydrobenzofuran The 2,3-dihydrobenzofuran motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of 2,3-Dihydrobenzofuran

The 2,3-dihydrobenzofuran motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and clinically successful synthetic drugs.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended pharmacophoric groups, facilitating high-affinity interactions with biological targets. The incorporation of a carboxylic acid at the 2-position introduces a critical hydrogen bond donor and acceptor, as well as a potential site for ionic interactions, which is a common feature in many enzyme inhibitors and receptor modulators.[3][4]

The strategic placement of a chlorine atom at the 6-position of this scaffold can significantly influence the molecule's physicochemical properties and biological activity. Halogen atoms, particularly chlorine, can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable hydrophobic and halogen-bonding interactions.[3] This application note provides a detailed guide for researchers on the synthesis, properties, and application of 6-chloro-2,3-dihydrobenzofuran-2-carboxylic acid as a key intermediate in drug discovery, with a particular focus on its role in the development of Peroxisome Proliferator-Activated Receptor (PPAR) modulators.

Physicochemical and Spectroscopic Properties

While specific experimental data for 6-chloro-2,3-dihydrobenzofuran-2-carboxylic acid is not extensively reported in publicly available literature, the following table summarizes expected properties based on closely related analogs such as 2,3-dihydro-1-benzofuran-2-carboxylic acid and other substituted benzofuran carboxylic acids.[5][6]

PropertyExpected Value/CharacteristicsRationale and Notes
Molecular Formula C₉H₇ClO₃
Molecular Weight 198.60 g/mol
Appearance White to off-white solidTypical for small molecule carboxylic acids.
Melting Point 120-150 °C (estimated)The melting point will be influenced by the chlorine substitution and crystal packing.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF.The carboxylic acid moiety provides some polarity, but the chlorinated bicyclic core is largely hydrophobic.[5]
pKa 3.5 - 4.5 (estimated)Typical range for a carboxylic acid, influenced by the electron-withdrawing nature of the benzofuran ring and chlorine atom.

Expected Spectroscopic Data:

  • ¹H NMR: The proton on the chiral center (C2) is expected to appear as a doublet of doublets in the range of 5.0-5.5 ppm. The diastereotopic protons on C3 will likely be observed as two separate multiplets between 3.0 and 4.0 ppm. Aromatic protons will appear in the 6.8-7.5 ppm region, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm).[7]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected in the 170-180 ppm region. The chiral carbon (C2) will likely resonate around 75-85 ppm. Aromatic carbons will be in the 110-160 ppm range, with the carbon bearing the chlorine atom showing a characteristic shift.[7]

  • IR Spectroscopy: A broad O-H stretch from the carboxylic acid is expected from 2500-3300 cm⁻¹. A sharp C=O stretch will be present around 1700-1750 cm⁻¹. C-O stretching of the dihydrofuran ring will be observed in the 1000-1300 cm⁻¹ region.[7]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic Acid: A Representative Protocol

Workflow for the Synthesis of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic Acid

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidic Workup and Purification A 6-Chloro-2,3-dihydrobenzofuran in dry THF B n-Butyllithium (n-BuLi) at -78 °C A->B Add dropwise C Formation of 2-lithio-6-chloro-2,3-dihydrobenzofuran B->C Stir for 1-2 hours D Dry CO2 gas or solid (dry ice) C->D Quench E Formation of lithium carboxylate salt D->E F Aqueous HCl (e.g., 1M) E->F Add G Protonation and Extraction F->G H Purification (Recrystallization or Chromatography) G->H I Pure 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid H->I

Caption: Synthetic workflow for the preparation of the target intermediate.

Detailed Experimental Protocol (Representative):

Materials:

  • 6-Chloro-2,3-dihydrobenzofuran

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Dry carbon dioxide (gas or crushed dry ice)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 6-chloro-2,3-dihydrobenzofuran (1.0 eq) to anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The C2 proton of the dihydrobenzofuran ring is the most acidic, facilitating regioselective deprotonation.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the C2 position.

  • Carboxylation: Quench the reaction by bubbling dry CO₂ gas through the solution or by carefully adding crushed dry ice in small portions. Allow the mixture to slowly warm to room temperature overnight.

  • Acidic Workup: Add 1 M HCl to the reaction mixture until the pH is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 6-chloro-2,3-dihydrobenzofuran-2-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Application in Medicinal Chemistry: A Key Intermediate for PPAR Modulators

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation.[8][9] As such, they are important drug targets for the treatment of metabolic disorders like dyslipidemia, type 2 diabetes, and atherosclerosis.[10][11] The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold has been identified as a highly effective core for the development of potent and selective PPARα agonists.[1]

Mechanism of PPARα Activation and Therapeutic Effect

Ligand 6-Chloro-dihydrobenzofuran -2-carboxylic acid derivative PPAR PPARα Ligand->PPAR Binds & Activates PPRE PPRE (DNA Response Element) PPAR->PPRE Heterodimerizes & Binds to DNA RXR RXR RXR->PPRE Heterodimerizes & Binds to DNA Transcription Gene Transcription PPRE->Transcription Initiates Proteins Metabolic Proteins (e.g., LPL, APOA1) Transcription->Proteins Increases Synthesis Effect Therapeutic Effect (Lowered Triglycerides) Proteins->Effect Leads to

Caption: Simplified pathway of PPARα activation by a ligand.

The carboxylic acid moiety is crucial for binding to the PPAR ligand-binding domain, often forming a key hydrogen bond with a tyrosine residue. The 6-chloro-substituted dihydrobenzofuran core occupies a hydrophobic pocket within the receptor, and the chlorine atom can contribute to enhanced binding affinity and selectivity.

Protocol for Amide Coupling: Synthesis of a Hypothetical PPAR Modulator

The carboxylic acid of the title intermediate is a versatile handle for further synthetic elaboration, most commonly through amide bond formation to link it to other pharmacophoric fragments.

Workflow for Amide Coupling

G A 6-Chloro-2,3-dihydrobenzofuran- 2-carboxylic acid C Coupling Reagents (e.g., HATU, HOBt, EDCI) A->C B Amine Fragment (R-NH2) B->C F Amide Product C->F Amide Bond Formation D Base (e.g., DIPEA) D->C E Solvent (e.g., DMF, DCM) E->C

Caption: General workflow for amide bond formation.

Detailed Experimental Protocol (General):

  • Reaction Setup: To a solution of 6-chloro-2,3-dihydrobenzofuran-2-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM, add the desired amine fragment (1.1 eq).

  • Addition of Reagents: Add a coupling agent such as HATU (1.2 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq), followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final amide product is then purified by column chromatography or recrystallization.

The Importance of Chirality

6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid is a chiral molecule. In drug development, it is crucial to separate and test individual enantiomers, as they can exhibit significantly different pharmacological activities and toxicological profiles.[4]

Methods for Chiral Resolution:

  • Diastereomeric Salt Formation: The racemic acid can be treated with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) to form diastereomeric salts. These salts can then be separated by fractional crystallization due to their different solubilities. Subsequent acidification of the separated salts yields the enantiomerically pure acids.

  • Chiral Chromatography: Preparative chiral HPLC using a suitable chiral stationary phase (CSP) is a powerful method for direct separation of the enantiomers.

Conclusion

6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid represents a valuable and strategic intermediate for medicinal chemists. Its synthesis, while requiring careful execution of organometallic reactions, is feasible from commercially available starting materials. The inherent chirality of the molecule necessitates consideration of stereoselective synthesis or resolution. The presence of the 6-chloro substituent offers potential advantages in modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates. As the quest for novel therapeutics, particularly for metabolic diseases, continues, the utility of this and related scaffolds is set to expand, making it a key building block in the arsenal of drug discovery professionals.

References

  • Gilchrist, T. L. (1997). Lithiation in flavones, chromones, coumarins, and benzofuran derivatives. Journal of the Chemical Society, Perkin Transactions 1, (18), 2491-2506. [Link]

  • Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). A unique Rh(III)-catalyzed C–H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Organic Letters, 23(10), 3844–3849. [Link]

  • Khan, I., Zaib, S., Batool, S., & Abbas, N. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 6(3), 2049-2067. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2795. [Link]

  • Subramanian, G. (2002). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (2nd ed.). [Link]

  • Wikipedia contributors. (2023, November 28). Substituted benzofuran. In Wikipedia, The Free Encyclopedia. [Link]

  • Shi, G. Q., Dropinski, J. F., Zhang, Y., Santini, C., Sahoo, S. P., Berger, J. P., ... & Meinke, P. T. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. Journal of medicinal chemistry, 48(17), 5589–5599. [Link]

  • Zambon Group S.p.A. (2005). Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Asnaashari, S., Faramarzi, M. A., & Amini, M. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. European Journal of Medicinal Chemistry, 137, 334-348. [Link]

  • Han, L., & Shen, W. (2022). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. International Journal of Molecular Sciences, 23(15), 8497. [Link]

  • The Good Scents Company. (n.d.). coumaran. [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]

  • Shi, G. Q., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 48(17), 5589-5599. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2016). Synthesis of 2,3-dihydrobenzofurans via the palladium catalyzed carboalkoxylation of 2-allylphenols. Organic Chemistry Frontiers, 3(11), 1433-1437. [Link]

  • Tyagi, S., Gupta, P., Saini, A. S., Kaushal, C., & Sharma, S. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of advanced pharmaceutical technology & research, 2(4), 236–240. [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1205-1213. [Link]

  • Han, L., & Shen, W. (2022). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. International Journal of Molecular Sciences, 23(15), 8497. [Link]

  • PubChemLite. (n.d.). 6-chloro-3-phenyl-1-benzofuran-2-carboxylic acid (C15H9ClO3). [Link]

  • LibreTexts Chemistry. (2021). 15.3: Physical Properties of Carboxylic Acids. [Link]

  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056. [Link]

  • Wang, Y., et al. (2018). PPAR-Mediated Toxicology and Applied Pharmacology. PPAR research, 2018, 9278532. [Link]

  • Shire plc. (2019). Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof.
  • PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid. [Link]

  • Lee, C. H. (2012). Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. PPAR research, 2012, 704598. [Link]

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Application

Procedure for O-alkylation and cyclization to form 6-chlorobenzofuran core

Executive Summary This application note details a robust, scalable protocol for the synthesis of ethyl 6-chlorobenzofuran-2-carboxylate , a critical pharmacophore found in anti-arrhythmic agents (e.g., Amiodarone) and no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of ethyl 6-chlorobenzofuran-2-carboxylate , a critical pharmacophore found in anti-arrhythmic agents (e.g., Amiodarone) and novel antimicrobial scaffolds. Unlike traditional multi-step procedures that require the isolation of phenoxy ester intermediates, this protocol utilizes a telescoped (one-pot) Williamson ether synthesis and Rap-Stoermer-type condensation .

The method employs 4-chlorosalicylaldehyde and ethyl bromoacetate under mild basic conditions (


/DMF), optimized for high regioselectivity and minimal side-product formation.

Strategic Overview & Mechanism

Retrosynthetic Logic

The 6-chlorobenzofuran core is constructed by annulating a furan ring onto a benzene scaffold. The critical design choice is the starting material to ensure correct halogen placement:

  • Target: 6-Chlorobenzofuran (functionalized at C2).

  • Precursor: 4-Chloro-2-hydroxybenzaldehyde (4-Chlorosalicylaldehyde).

  • Mapping: The C4-chlorine on the salicylaldehyde maps to the C6-position of the benzofuran system due to the ring numbering inversion during cyclization (See Diagram 1).

Reaction Mechanism

The reaction proceeds through a cascade sequence:

  • Deprotonation: Base (

    
    ) generates the phenoxide anion.
    
  • O-Alkylation:

    
     attack of the phenoxide on ethyl bromoacetate forms the acyclic ether intermediate.
    
  • Intramolecular Condensation: The methylene group of the ester (acidified by the adjacent carbonyl) undergoes an intramolecular Aldol-type addition to the aldehyde.

  • Dehydration: Elimination of water yields the aromatic benzofuran ring.

ReactionMechanism SM1 4-Chlorosalicylaldehyde Inter1 Phenoxide Anion SM1->Inter1 + K2CO3 (Deprotonation) SM2 Ethyl Bromoacetate Inter2 O-Alkylated Ether (Intermediate) Inter1->Inter2 + SM2 (SN2 Attack) Cyclic Aldol Adduct Inter2->Cyclic Intramolecular Condensation Product Ethyl 6-chlorobenzofuran- 2-carboxylate Cyclic->Product - H2O (Aromatization)

Figure 1: Mechanistic pathway from salicylaldehyde to benzofuran core.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
4-Chloro-2-hydroxybenzaldehyde 156.571.0Limiting Reagent
Ethyl Bromoacetate 167.001.2Alkylating Agent
Potassium Carbonate (

)
138.212.5Base
N,N-Dimethylformamide (DMF) -10 volSolvent (Anhydrous)
Ethyl Acetate / Hexanes --Workup/Purification
Step-by-Step Procedure

Step 1: Reaction Setup (O-Alkylation)

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge 4-Chloro-2-hydroxybenzaldehyde (10.0 g, 63.8 mmol) and anhydrous DMF (100 mL).

  • Add Potassium Carbonate (22.0 g, 159.5 mmol) in a single portion. The suspension may turn bright yellow (phenoxide formation).

  • Stir at ambient temperature (

    
    ) for 15 minutes.
    
  • Add Ethyl Bromoacetate (8.5 mL, 76.6 mmol) dropwise via syringe over 10 minutes to control the exotherm.

Step 2: Cyclization (The "Telescope")

  • Heat the reaction mixture to

    
     .
    
    • Note: O-alkylation occurs rapidly at RT; heating drives the intramolecular aldol condensation and dehydration.

  • Monitor by TLC (20% Ethyl Acetate in Hexanes) or HPLC.

    • Target: Disappearance of the O-alkylated intermediate (often visible as a spot slightly less polar than the aldehyde).

    • Time: Typically 2–4 hours.

Step 3: Workup & Isolation [6]

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring.

    • Observation: The product should precipitate as an off-white to pale yellow solid.

  • Filter the solid using a Buchner funnel. Wash the cake with water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    

Step 4: Purification (Optional)

  • If the crude purity is <95% (HPLC), recrystallize from Ethanol or Ethanol/Water (9:1) .

  • Yield Expectation: 75–85% (approx. 11–12 g).

Process Control & Data Visualization

Workflow Logic

The following decision tree outlines the critical control points (CCPs) for the synthesis.

Workflow Start Start Reaction TLC_Check Check TLC (1h @ 90°C) Start->TLC_Check Intermediate Intermediate Visible? TLC_Check->Intermediate Continue_Heat Continue Heating (+1h) Intermediate->Continue_Heat Yes Workup Pour into Ice Water Intermediate->Workup No (Complete) Continue_Heat->TLC_Check Precipitate Precipitate Forms? Workup->Precipitate Filter Filter & Wash Precipitate->Filter Yes (Solid) Extract Extract w/ EtOAc (If oil forms) Precipitate->Extract No (Oiling out)

Figure 2: Operational workflow and decision matrix for reaction monitoring.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Incomplete Reaction Wet DMF or old

.
Use anhydrous DMF; grind

before use to increase surface area.
Product "Oils Out" in Water Residual DMF preventing crystallization.Extract with Ethyl Acetate, wash organic layer with 5% LiCl (aq) to remove DMF, then dry and evaporate.
Dark/Black Reaction Mixture Temperature too high (>100°C).Maintain temp at 80-90°C. High temps cause polymerization of the aldehyde.
Regioisomer Contamination Incorrect starting material.Verify use of 4-chloro -2-hydroxybenzaldehyde, NOT 5-chloro (which gives 5-chlorobenzofuran).

Characterization Data

Compound: Ethyl 6-chlorobenzofuran-2-carboxylate

  • Appearance: Pale yellow needles or powder.

  • Melting Point: 78–80 °C.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.43 (t, 3H, 
      
      
      
      )
    • 
       4.45 (q, 2H, 
      
      
      
      )
    • 
       7.28 (dd, 1H, Ar-H, C5-H)
      
    • 
       7.48 (s, 1H, Ar-H, C3-H)
      
    • 
       7.55 (d, 1H, Ar-H, C4-H)
      
    • 
       7.60 (d, 1H, Ar-H, C7-H)
      
  • 
     NMR:  Distinct carbonyl peak at ~159 ppm; Furan C2 at ~145 ppm.[1]
    

References

  • Rap-Stoermer Reaction Overview

    • Title: One-pot synthesis of benzofurans via Rap-Stoermer reaction.
    • Source:Current Organic Chemistry, 2013.
    • URL:[Link]

  • Specific Synthesis of 6-Chlorobenzofuran Derivatives

    • Title: Synthesis and biological evaluation of benzofuran derivatives as potential anti-arrhythmic agents.[3]

    • Source:European Journal of Medicinal Chemistry, 2010.
    • URL:[Link]

  • Protocol Validation (Base/Solvent Effects)

    • Title: Potassium carbonate mediated synthesis of benzofurans.[3]

    • Source:Tetrahedron Letters, 2008.
    • URL:[Link]

  • Regiochemistry of Benzofurans

    • Title: Regioselective Synthesis of Benzofurans
    • Source:Molecules, 2019.[4][7]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid

[1] Executive Summary & Physicochemical Profile[2] Welcome to the technical support hub for benzofuran intermediates. The target molecule, 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid , is a critical scaffold often u...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Physicochemical Profile[2]

Welcome to the technical support hub for benzofuran intermediates. The target molecule, 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid , is a critical scaffold often used in the synthesis of GPR40 agonists and other bioactive heterocycles.[1]

Unlike its fully aromatic benzofuran counterparts, the 2,3-dihydro moiety introduces a chiral center at C2 and reduces planarity, affecting crystal packing and solubility. Successful purification requires managing its acidity (pKa ~3.5–4.[1]0) and moderate lipophilicity (LogP ~2.2).[1]

Key Physicochemical Data
PropertyValue / CharacteristicImplication for Purification
Physical State White to off-white crystalline solidProne to discoloration (oxidation).[1][2]
Melting Point ~195–205°C (Estimated based on analogs)High enough for effective recrystallization; watch for sublimation.[1]
Acidity (pKa) ~3.8 (Carboxylic acid)Allows for acid-base extraction ("Rescue Method").[1]
Solubility (Cold) Insoluble in water, hexanes.[1]Ideal anti-solvents.[1]
Solubility (Hot) Soluble in Ethanol, EtOAc, Toluene.[1]Ideal primary solvents.[1]

Primary Purification Protocols

Method A: The "Rescue" Protocol (Acid-Base Extraction)

Use this method first if crude purity is <90% or if the sample is dark/tarry.[1]

Concept: This method exploits the carboxylic acid functionality to separate the product from non-acidic impurities (unreacted phenols, neutral side-products) chemically before physical recrystallization.[1]

  • Dissolution: Suspend the crude solid in 5% NaHCO₃ (aq) (approx. 10 mL per gram). Stir until dissolution is complete.

    • Note: The solution should be slightly basic (pH ~8-9).[1]

  • Filtration: Filter the aqueous solution through Celite to remove insoluble neutral impurities and tars.[1]

  • Extraction (Wash): Extract the aqueous layer twice with a small volume of Ethyl Acetate (EtOAc) .[1] Discard the organic (EtOAc) layer (this contains non-acidic impurities).

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly acidify with 2N HCl to pH 1–2 while stirring vigorously. The product will precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water, and dry.

Method B: Recrystallization (Polishing)

Use this method for final polishing (purity >90% to >99%).[1]

Recommended Solvent System: Ethanol/Water (Green chemistry compliant) or Toluene (High purity).[1]

Protocol (Ethanol/Water):

  • Dissolve: Place the dried solid in a flask with a magnetic stir bar. Add absolute Ethanol (approx. 5 mL/g) and heat to reflux.

  • Saturation: If the solid does not dissolve, add more ethanol dropwise until clear.

    • Pro-Tip: If the solution is colored, add activated charcoal (5 wt%), reflux for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of ethanol to clear the solution again.

  • Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents thermal shock). Then, cool in an ice bath (0-4°C) for 2 hours.

  • Filtration: Filter the crystals and wash with a cold 1:1 Ethanol/Water mixture.

Troubleshooting Guide & FAQs

Issue 1: "My product is 'oiling out' instead of crystallizing."

Diagnosis: This occurs when the compound separates as a liquid phase before it crystallizes, often due to impurities lowering the melting point or cooling too rapidly. Solution:

  • Reheat and Seed: Re-dissolve the oil by heating.[1] Add a tiny "seed" crystal of pure product (if available) or scratch the glass wall with a rod as it cools to induce nucleation.[1]

  • Change Solvent: Switch to Toluene . Toluene has a higher boiling point and often solvates impurities better, preventing the "oil" phase.

  • Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

Issue 2: "The crystals are colored (yellow/brown) even after recrystallization."

Diagnosis: Trace phenolic oxidation products or polymeric impurities are trapped in the crystal lattice.[1] Solution:

  • Charcoal Treatment: Repeat the recrystallization but include an activated carbon (charcoal) step during the hot dissolution phase.[1]

  • Bisulfite Wash: If the color persists, wash the solid with a 5% sodium bisulfite solution (aq) to reduce oxidized quinone-like impurities.[1]

Issue 3: "I am seeing a regioisomer in the NMR (e.g., 4-chloro isomer)."

Diagnosis: Chlorination of the precursor often yields mixtures (e.g., 6-chloro vs. 4-chloro).[1] Isomers often co-crystallize.[1] Solution:

  • Recrystallization won't work efficiently. Isomers have similar solubility profiles.[1][3]

  • Action: Use Column Chromatography .[1][3][4]

    • Stationary Phase: Silica Gel (acid-washed).[1]

    • Mobile Phase: Hexane:Ethyl Acetate (start 90:10, gradient to 70:30) with 1% Acetic Acid additive to prevent streaking of the carboxylic acid.

Issue 4: "The melting point is broad (range > 3°C)."

Diagnosis: Solvent inclusion (solvate formation) or wet sample.[1] Solution:

  • Dry Harder: Dry the sample in a vacuum oven at 50°C overnight.

  • Check Solvate: Run a TGA (Thermogravimetric Analysis) or NMR.[1] If solvent peaks are present, recrystallize from a non-solvating solvent like Isopropyl Alcohol (IPA) .[1]

Decision Matrix (Workflow Visualization)

The following diagram illustrates the logical decision-making process for purifying this intermediate.

PurificationWorkflow Start Crude 6-Chloro-2,3-dihydrobenzofuran-2-COOH PurityCheck Check Purity (HPLC/NMR) Start->PurityCheck LowPurity Purity < 90% or Dark Color PurityCheck->LowPurity Dirty HighPurity Purity > 90% PurityCheck->HighPurity Clean AcidBase Method A: Acid-Base Extraction (NaHCO3 Dissolution -> Filter -> HCl Ppt) LowPurity->AcidBase Recryst Method B: Recrystallization (Solvent: EtOH/Water or Toluene) HighPurity->Recryst AcidBase->Recryst Polish Charcoal Optional: Activated Charcoal Treatment Recryst->Charcoal If Colored FinalDry Vacuum Dry & QC Recryst->FinalDry Charcoal->Recryst

Figure 1: Purification logic flow.[1][5][6] Use Acid-Base extraction for gross purification and Recrystallization for final polishing.[1][3]

References

  • Physicochemical Properties of Benzofuran Carboxylic Acids

    • National Institute of Standards and Technology (NIST). Benzofuran-2-carboxylic acid. [Link][1][7]

    • Note: Used as a baseline for melting point and solubility trends of the dihydro-analogs.[1]

  • Synthesis and Purification Context: Note: Provides handling and safety d
  • General Recrystallization Methodologies

    • University of Fribourg. Guide for Crystallization. [Link]

    • Note: Source for solvent selection logic (Ethanol/Water layering) and troubleshooting "oiling out."
  • Acidity and Solubility Trends

    • Doc Brown's Chemistry.[1] Melting points, boiling points, and solubility of carboxylic acids. [Link]

    • Note: Theoretical basis for the Acid-Base "Rescue" protocol.[1]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 6-Chlorobenzofuran Derivatives

Welcome to the Advanced Assay Troubleshooting Guide. Working with halogenated benzofurans presents significant physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Guide. Working with halogenated benzofurans presents significant physicochemical challenges. The addition of a chlorine atom at the 6-position of the benzofuran core significantly increases the lipophilicity (LogP) and crystal lattice energy of the molecule. When transitioning from organic stocks to aqueous assay buffers, these thermodynamic properties often lead to rapid precipitation, assay interference, and false-negative readouts.

This guide provides field-proven, causality-driven solutions to keep your 6-chlorobenzofuran derivatives in solution without compromising your biological assays.

Part 1: Diagnostic Q&A and Mechanistic Insights

Q1: Why does my 6-chlorobenzofuran derivative crash out immediately upon addition to PBS or HEPES buffer? A: This is a classic case of solvent-shift nucleation . Unsubstituted benzofuran already possesses a moderate lipophilicity (LogP ~2.67) and is insoluble in aqueous media . Halogenation at the 6-position pushes the LogP well above 3.0. When you spike a DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The 6-chlorobenzofuran is suddenly exposed to a high-dielectric environment. Because water cannot form hydrogen bonds with the hydrophobic benzofuran core, the molecules rapidly aggregate to minimize their exposed surface area, driven by hydrophobic interactions and high crystal lattice energy, resulting in precipitation .

Q2: How do I know if the compound is truly solubilized or just forming a micro-suspension? A: Visual inspection is inadequate. Micro-precipitates often scatter light at wavelengths that are imperceptible to the naked eye but will severely interfere with fluorescence or absorbance readouts. You must use a quantitative kinetic solubility assessment (see Protocol 1 below).

Q3: What is the most effective formulation strategy that won't inhibit my target proteins? A: For in vitro biochemical assays, relying solely on DMSO is dangerous because exceeding 1-2% (v/v) DMSO often denatures proteins or causes cell toxicity. The optimal approach is Cyclodextrin Complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity that perfectly accommodates the aromatic 6-chlorobenzofuran pharmacophore, while its hydroxyl-rich exterior maintains excellent aqueous solubility . This creates a thermodynamic equilibrium that acts as a "soluble reservoir" for your compound .

Part 2: Logical Workflows & Solubilization Mechanisms

Troubleshooting_Workflow A 10 mM DMSO Stock B Dilute in Aqueous Buffer A->B C Nephelometry Check B->C D Clear Solution (Proceed to Assay) C->D No Light Scatter E Precipitation Detected C->E High Light Scatter F Co-solvent Gradient (e.g., PEG400/Tween-20) E->F Quick Screen G HP-β-CD Complexation E->G Optimal for Cells/Proteins

Diagnostic workflow for resolving 6-chlorobenzofuran precipitation in aqueous buffers.

Cyclodextrin_Mechanism Drug 6-Cl-Benzofuran (Lipophilic Core) Complex Inclusion Complex (Water Soluble) Drug->Complex Association (Ka) CD HP-β-CD (Hydrophilic Shell) CD->Complex Complex->Drug Dissociation (Kd)

Thermodynamic equilibrium of 6-chlorobenzofuran encapsulation by HP-β-cyclodextrin.

Part 3: Quantitative Solubilization Data

When designing your assay buffer, adhere to the maximum tolerated concentrations of solubilizing agents to prevent artifactual data.

Table 1: Quantitative Comparison of Solubilization Strategies for Lipophilic APIs

Solubilizing AgentCategoryMechanism of ActionMax Recommended Conc. (In Vitro)Efficacy for LogP > 3
DMSO Co-solventDisrupts solute-solute H-bonds≤ 1.0% (v/v)Low (Solvent-shift risk)
PEG 400 Co-solventDecreases dielectric constant of water≤ 5.0% (v/v)Moderate
Tween-20 SurfactantMicellar solubilization≤ 0.1% (v/v)Moderate (May lyse cells)
HP-β-CD Complexing AgentHydrophobic cavity inclusion10 - 20 mMHigh (Maintains free drug)

Part 4: Self-Validating Experimental Protocols

To ensure scientific rigor, every protocol below includes a built-in validation step. Never assume a compound is dissolved without empirical confirmation.

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Purpose: To accurately detect micro-precipitates of 6-chlorobenzofuran derivatives that visual inspection misses.

  • Preparation: Prepare a 10 mM stock of the 6-chlorobenzofuran derivative in 100% LC-MS grade DMSO.

  • Buffer Spiking: In a 96-well clear-bottom plate, add 198 µL of your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Spike in 2 µL of the DMSO stock (final concentration: 100 µM compound, 1% DMSO).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on an orbital shaker at 300 RPM to allow thermodynamic equilibrium to settle.

  • Measurement: Read the plate using a nephelometer or a microplate reader set to absorbance at 620 nm (where the compound does not absorb light).

  • Self-Validation Step: Include a well with 100 µM Nicardipine (known to precipitate in PBS) as a positive control for light scattering, and 100 µM Caffeine as a negative control (highly soluble). If your compound's well shows an optical density (OD) or scatter unit > 3 standard deviations above the Caffeine control, it has crashed out.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes (Co-Evaporation Method)

Purpose: To formulate 6-chlorobenzofuran into a highly soluble host-guest complex for cellular or biochemical assays.

  • Molar Ratio Calculation: Weigh out the 6-chlorobenzofuran derivative and HP-β-CD to achieve a 1:2 molar ratio (excess CD drives the equilibrium toward complexation).

  • Co-Dissolution: Dissolve both powders completely in a volatile organic solvent mixture (e.g., Methanol:Chloroform, 1:1 v/v) in a round-bottom flask. Ensure the solution is optically clear.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent slowly under reduced pressure at 40°C until a thin, dry film forms on the flask walls. Place under high vacuum overnight to remove residual solvent.

  • Reconstitution: Add your aqueous assay buffer to the flask to achieve the desired target concentration. Sonicate in a water bath for 15 minutes.

  • Self-Validation Step: Centrifuge the reconstituted solution at 15,000 x g for 10 minutes to pellet any uncomplexed, insoluble 6-chlorobenzofuran. Carefully extract the supernatant. Quantify the exact concentration of the API in the supernatant using HPLC-UV or a standard curve on a spectrophotometer. This ensures your downstream assay uses an accurate, verified compound concentration.

Part 5: References

  • Title: Benzofuran | C8H6O | CID 9223 - PubChem - NIH Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences (wjbphs.com) URL: [Link]

  • Title: Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations Source: PubMed Central (nih.gov) URL: [Link]

  • Title: Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development Source: MDPI (mdpi.com) URL: [Link]

Troubleshooting

Minimizing side reactions during hydrolysis of benzofuran esters

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting advice and practical solutions for one of the fundamental transformations in the synthesis of benzofuran-based molecules: the hydrolysis of benzofuran esters to their corresponding carboxylic acids. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the challenges and minimize the side reactions that can compromise your yield and purity.

The benzofuran nucleus is a privileged scaffold found in numerous natural products and clinically important drugs, such as amiodarone and benzbromarone.[1][2][3][4] The carboxylic acid functionality, particularly at the 2-position, is a critical handle for further synthetic modifications, including amide bond formation.[5] Therefore, achieving a clean and efficient ester hydrolysis is often a pivotal step in a synthetic campaign. This guide will address the most common issues encountered, explain the underlying chemical mechanisms, and provide robust protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for hydrolyzing benzofuran esters?

The two most common methods are base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis.[6]

  • Saponification: This involves treating the ester with a stoichiometric amount or an excess of a strong base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) in a mixture of water and an organic co-solvent (e.g., methanol, ethanol, THF).[7]

  • Acidic Hydrolysis: This is the reverse of Fischer esterification and involves heating the ester in the presence of a strong acid (e.g., hydrochloric acid (HCl) or sulfuric acid (H2SO4)) with a large excess of water.[8][9]

Q2: Why is basic hydrolysis (saponification) often the preferred method?

Saponification is generally favored for several practical reasons:

  • Irreversibility: The final step of saponification is an acid-base reaction where the alkoxide leaving group deprotonates the newly formed carboxylic acid. This step is essentially irreversible and drives the reaction to completion.[10][11]

  • Milder Conditions: Many saponification reactions can be carried out at room temperature, whereas acidic hydrolysis often requires elevated temperatures (reflux).[12]

  • Simplified Workup: The product of saponification is a carboxylate salt, which is typically water-soluble. This allows for a straightforward extraction to remove non-polar, unreacted starting material or byproducts before the final acidification step to retrieve the carboxylic acid product.[12]

Q3: What are the most critical side reactions to be aware of during the hydrolysis of benzofuran esters?

The primary side reactions of concern are:

  • Benzofuran Ring Opening: The C2-O bond of the benzofuran ring can be cleaved under certain conditions, leading to the formation of o-hydroxystyrene derivatives or other rearranged products.[13][14][15]

  • Decarboxylation: The product, a benzofuran-2-carboxylic acid, can be susceptible to losing CO2, especially when heated, to yield the corresponding unsubstituted benzofuran.[16][17]

  • Reactions involving other functional groups: The choice of acidic or basic conditions can inadvertently affect other sensitive functionalities within a complex molecule.[18]

Q4: How stable is the benzofuran ring system to typical hydrolysis conditions?

The benzofuran ring is generally robust. However, its furan component contains a vinyl ether moiety, which can be susceptible to cleavage under harsh acidic or reductive conditions.[13][15] While stable to moderately basic conditions used for saponification, prolonged exposure to high temperatures or very strong bases could promote degradation.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a question-and-answer format, providing insights into the cause and actionable solutions.

Problem 1: My reaction yield is low, and I'm observing unexpected byproducts. I suspect the benzofuran ring is opening.

Q: What causes the benzofuran ring to open, and what does it look like?

A: The C2-O bond in the benzofuran ring is, mechanistically, part of a vinyl ether. Under harsh conditions (e.g., strong non-aqueous bases, high heat, or certain transition metal catalysts), this bond can undergo cleavage.[13][14] Reductive cleavage with agents like lithium metal is a known method for intentionally opening the ring.[13] While less common under standard hydrolysis conditions, it can occur if the reaction is forced. The byproduct would likely be a derivative of an o-hydroxystyrene after workup.

Q: How can I confirm that ring opening is the issue?

A: The best approach is to analyze your crude reaction mixture using mass spectrometry (GC-MS or LC-MS/MS).[19][20] A ring-opened product will have a different molecular weight than your starting material or desired product. For example, the hydrolysis and subsequent ring-opening of ethyl benzofuran-2-carboxylate would ultimately lead to products derived from 2-hydroxyphenylethanal or its equivalents, which are structurally distinct from the target benzofuran-2-carboxylic acid.

Q: What are the best strategies to prevent ring opening?

A: The key is to use the mildest effective conditions.

  • Lower the Temperature: Attempt the hydrolysis at room temperature or even 0 °C before resorting to heat.

  • Choose a Milder Base: Lithium hydroxide (LiOH) is often effective at room temperature in a THF/water solvent system and is generally considered milder than NaOH or KOH.[7]

  • Limit Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC) or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-processing of the product.

  • Avoid Reductive Conditions: Ensure no unintended reducing agents are present in your reaction mixture.

Problem 2: The hydrolysis appears complete, but my final isolated yield is low. Could I be losing the product?

Q: My product is benzofuran-2-carboxylic acid. Why might it be unstable?

A: The most likely cause of product loss after a successful hydrolysis is decarboxylation . Beta-keto acids are famously prone to decarboxylation upon heating, and while benzofuran-2-carboxylic acids are not beta-keto acids, they can lose carbon dioxide under certain conditions, particularly with heat.[17] This is sometimes exploited intentionally, but is a common side reaction if not controlled.[16]

Q: How can I tell if my product is decarboxylating?

A: During your workup, particularly after acidification, take a small sample of the crude product. Analyze it by NMR or GC-MS. The presence of the parent benzofuran (without the carboxylic acid group) is a strong indicator of decarboxylation.

Q: How do I prevent decarboxylation during workup and purification?

A:

  • Acidify at Low Temperature: When neutralizing the carboxylate salt to precipitate your product, perform the addition of acid in an ice bath to dissipate any heat generated.

  • Avoid Excessive Heat: When removing solvents on a rotary evaporator, use a low water bath temperature.

  • Purification Strategy: If the product is unstable on silica gel, consider crystallization as an alternative to column chromatography. If chromatography is necessary, use a buffered mobile phase or deactivate the silica gel with triethylamine.

Problem 3: My hydrolysis reaction is extremely slow or stalls completely.

Q: I've set up the reaction, but after several hours, there is still a lot of starting material. What's going on?

A: This is a common issue, often related to kinetics or solubility.

  • Steric Hindrance: If the ester group is sterically bulky (e.g., a tert-butyl ester) or is near a bulky substituent on the benzofuran ring, the approach of the nucleophile (hydroxide) can be slowed.

  • Poor Solubility: Benzofuran esters can be highly non-polar and may not be sufficiently soluble in the aqueous/alcoholic solvent mixtures typically used for saponification.

Q: What adjustments can I make to drive the reaction to completion?

A:

  • Improve Solubility: Add a co-solvent like Tetrahydrofuran (THF) or Dioxane, which are excellent at dissolving a wide range of organic compounds and are miscible with water.[21]

  • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the reaction rate. However, always be mindful of the potential for side reactions like decarboxylation and monitor the reaction closely.

  • Use a More Reactive System: For very stubborn esters, switching from NaOH/MeOH to NaOH in a mixture of water and a higher boiling solvent like ethylene glycol and heating may be necessary, but this should be a last resort.

Problem 4: The ester is gone, but another part of my molecule has also reacted.

Q: How do I choose between acidic and basic hydrolysis to protect other functional groups?

A: The choice of conditions is dictated by the stability of all functional groups present in your molecule.[18] A protecting group strategy is only as good as the orthogonality of the groups.[22] Before starting, analyze your substrate for any acid- or base-labile functionalities.

Functional Group / Protecting GroupStable to Basic Hydrolysis (e.g., LiOH, NaOH)Stable to Acidic Hydrolysis (e.g., HCl, H₂O)
Acetals, Ketals (e.g., from diols)Yes No (Cleaved)
tert-Butyl ethers (TBE)Yes No (Cleaved)
Silyl Ethers (e.g., TBS, TIPS)Generally Yes (but can be cleaved by fluoride)No (Cleaved)
Benzyl Ethers (Bn)Yes Yes
Boc (tert-Butoxycarbonyl) aminesYes No (Cleaved)
Fmoc (Fluorenylmethyloxycarbonyl) aminesNo (Cleaved by base)Yes

Table 1. General stability of common protecting groups under hydrolysis conditions.

Q: What if my molecule has both acid- and base-sensitive groups?

A: This is a challenging scenario. You may need to reconsider your synthetic route or explore alternative, milder deprotection methods. Enzymatic hydrolysis using lipases can sometimes cleave esters under near-neutral pH conditions, offering a highly selective alternative.[23]

Visualization of Mechanisms and Workflows

General Mechanism of Saponification

The following diagram illustrates the key steps in the base-catalyzed hydrolysis of an ester. The final, irreversible proton transfer step is what drives the reaction to completion.[11]

Saponification Ester Benzofuran Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack Products Carboxylic Acid + Alkoxide Tetrahedral->Products 2. Elimination of Alkoxide Final Carboxylate Salt + Alcohol Products->Final 3. Irreversible Proton Transfer Base OH⁻

Caption: Base-catalyzed hydrolysis (saponification) workflow.

Potential Side Reaction Pathways

This diagram shows the two major competing side reactions that can occur with the desired product, benzofuran-2-carboxylic acid.

SideReactions Start Benzofuran Ester Hydrolysis Hydrolysis (Base or Acid) Start->Hydrolysis Product Benzofuran-2-Carboxylic Acid Hydrolysis->Product Desired Path Side1 Ring-Opened Products (e.g., o-hydroxystyrene derivs.) Hydrolysis->Side1 Side Reaction 1 (Harsh Conditions) Side2 Decarboxylated Benzofuran Product->Side2 Side Reaction 2 (Heat, Acid)

Caption: Desired hydrolysis vs. potential side reactions.

Troubleshooting Decision Workflow

Use this flowchart to diagnose and solve common issues during your experiment.

Troubleshooting Start Start Hydrolysis CheckTLC Reaction Complete? Start->CheckTLC No No CheckTLC->No  No Yes Yes CheckTLC->Yes  Yes IsDecarb Decarboxylation? No->IsDecarb FixKinetics Improve Solubility (THF) Increase Temp. Moderately No->FixKinetics Stalled Reaction Workup Proceed to Workup Yes->Workup FixRingOpening Use Milder Base (LiOH) Lower Temperature Yes->FixRingOpening CheckYield Yield & Purity OK? Workup->CheckYield Good Yes CheckYield->Good Bad No CheckYield->Bad End Success! Good->End AnalyzeCrude Analyze Crude by MS/NMR Bad->AnalyzeCrude IsRingOpening Ring-Opened Products? AnalyzeCrude->IsRingOpening IsRingOpening->No No IsRingOpening->Yes Yes Yes_Decarb Yes_Decarb IsDecarb->Yes_Decarb Yes No_Decarb No_Decarb IsDecarb->No_Decarb No FixDecarb Cool Acidic Workup Avoid Heat in Purification OtherIssue Other Issue (e.g., Protecting Group) FixKinetics->CheckTLC Yes_Decarb->FixDecarb No_Decarb->OtherIssue

Caption: A decision tree for troubleshooting hydrolysis.

Recommended Experimental Protocols

Protocol A: Mild Saponification using Lithium Hydroxide (LiOH)

This is the recommended starting point for substrates with sensitive functionalities or those prone to side reactions.

  • Setup: To a round-bottom flask, add the benzofuran ester (1.0 eq).

  • Solvent Addition: Dissolve the ester in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 to 4:1 ratio).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 3.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-12 hours).

  • Workup (Quench): Once complete, dilute the mixture with water and transfer to a separatory funnel.

  • Workup (Wash): Wash the aqueous layer with a non-polar organic solvent (e.g., ethyl acetate or diethyl ether) to remove any non-acidic impurities.

  • Workup (Acidification): Cool the aqueous layer in an ice bath and slowly add 1M HCl until the pH is ~2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

Protocol B: Standard Saponification using Sodium Hydroxide (NaOH)

This protocol is suitable for more robust benzofuran esters.

  • Setup: Dissolve the benzofuran ester (1.0 eq) in methanol (MeOH) or ethanol (EtOH) in a round-bottom flask.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 1M or 2M NaOH, 2.0 - 5.0 eq).

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C if necessary. Monitor by TLC.

  • Workup: After completion, remove the alcohol solvent under reduced pressure. Dilute the remaining aqueous solution with water.

  • Purification: Follow steps 6-8 from Protocol A.

Protocol C: Acid-Catalyzed Hydrolysis

Use this method when your molecule contains base-labile groups (e.g., Fmoc).

  • Setup: To the benzofuran ester (1.0 eq), add a mixture of water and a co-solvent like dioxane.

  • Reagent Addition: Add a catalytic amount of a strong acid, such as concentrated H₂SO₄, or a larger amount of aqueous HCl (e.g., 6M).

  • Reaction: Heat the mixture to reflux and monitor by TLC. Note that this is an equilibrium process, so a large excess of water is needed to drive it forward.[9]

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Further purification may be required by column chromatography or crystallization.

References

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Saito, H. (n.d.). Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing heteroatoms. CORE. Retrieved from [Link]

  • NotDijkstra. (2019, February 22). Preference for basic conditions in ester hydrolysis. Chemistry Stack Exchange. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Baddeley, G., & Smith, N. H. P. (1961). Alkaline hydrolysis of the methyl esters of benzo[b]furan-2. Journal of the Chemical Society (Resumed), 2516.
  • ChemHelper. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Abtahi, S., & Tavakol, H. (2024).
  • Abtahi, S., & Tavakol, H. (2024).
  • Chemistry LibreTexts. (2022, February 1). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Lindsley, C. W., et al. (2006). Use of Benzofuran for Concomitant Protection of Aldehyde and Phenol Groups in the Preparation of Mycophenolic Acid Analogues. The Journal of Organic Chemistry, 71(13), 4896–4903.
  • Kumar, A., et al. (2018). A protecting group-free divergent synthesis of natural benzofurans via one-pot synthesis of 2-bromo-6-hydroxybenzofurans. Organic & Biomolecular Chemistry, 16(31), 5644–5648.
  • Begala, M., et al. (2019). Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn. Journal of Mass Spectrometry, 54(9), 750–760.
  • ResearchGate. (n.d.). Synthesis methods and ring-opening products of benzofuran and its derivatives. Retrieved from [Link]

  • Boston University. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). OpenBU. Retrieved from [Link]

  • Request PDF. (n.d.). The Ring-Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. ResearchGate. Retrieved from [Link]

  • Reddit. (2018, April 19). Acid-catalyzed hydrolysis of Esters vs Base-catalyzed hydrolysis of Esters. r/chemhelp. Retrieved from [Link]

  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28846–28867.
  • Kowalewska, M., et al. (2014).
  • Jurd, L. (1964). Preparation of benzofuran derivatives. U.S. Patent No. 3,147,280. Google Patents.
  • University of Massachusetts Boston. (n.d.). 13 Saponification of Esters. ScholarWorks at UMass Boston. Retrieved from [Link]

  • Abtahi, S., & Tavakol, H. (2024, May 6).
  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Begala, M., et al. (2021, March 12). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers.
  • Rosell, G., et al. (2020).
  • Negoro, N., et al. (2012). Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent. Journal of Medicinal Chemistry, 55(8), 3960–3974.
  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Pelipko, V. V., et al. (2025, August 5). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview).
  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Sanna, C., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865–2872.
  • de Oliveira, L. G., et al. (2025, December 12). Enzymatic hydrolysis of esters from 2-carboxy-6- methoxy-2,3-dihydrobenzofuran acid.
  • Khokhar, S. S., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25321–25354.
  • Abtahi, S., & Tavakol, H. (2024, May 6). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Hernández-Vázquez, E., et al. (n.d.).

Sources

Optimization

Removing impurities from 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid crude product

Technical Support Center: Purification of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid Status: Active Agent: Senior Application Scientist Ticket ID: #PUR-CDF-006[1] Introduction: The "Hidden" Complexity of Dihydroben...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid

Status: Active Agent: Senior Application Scientist Ticket ID: #PUR-CDF-006[1]

Introduction: The "Hidden" Complexity of Dihydrobenzofurans

Welcome. You are likely here because your crude 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid (6-CDF-Acid ) is not behaving as expected.[1]

While the synthesis—often via the catalytic hydrogenation of 6-chlorobenzofuran-2-carboxylic acid or cyclization of 4-chloro-2-allylphenol—seems straightforward, the purification is deceptive.[1] The "dihydro" furan ring creates a stereocenter at C2 and breaks the aromaticity of the furan ring, making the molecule more susceptible to oxidation and "oiling out" compared to its fully aromatic benzofuran precursor.

This guide prioritizes chemical causality over rote steps. We will use the pKa differences and solubility parameters to force impurities out of your product.

Module 1: Diagnostic Profiling (Know Your Enemy)[2]

Before you pour solvent, you must identify which impurity is ruining your batch.

Q: My crude is off-white/brown. Is this normal? A: No. Pure 6-CDF-Acid should be a white to pale cream crystalline solid.[1] Brown/Pink coloration indicates phenolic oxidation .

  • Cause: Trace uncyclized starting material (e.g., 4-chloro-2-substituted phenols) oxidizing in air.[1]

  • Action: Requires a stringent base wash (Module 2).

Q: HPLC shows a peak with M-2 mass.[1] What is it? A: This is the aromatic benzofuran impurity (6-chlorobenzofuran-2-carboxylic acid).[1]

  • Cause: Incomplete hydrogenation (if using Pd/C) or spontaneous dehydrogenation (oxidation) if stored improperly.

  • Action: This is the most difficult impurity to remove by crystallization alone due to structural similarity. It requires specific solvent tuning (Module 3).

Module 2: The "pH Swing" Extraction Protocol

Core Logic: The carboxylic acid group on your target has a pKa of approximately 3.5–4.0 .

  • Neutral Impurities: (Decarboxylated benzofurans) will not ionize.[2]

  • Phenolic Impurities: (Uncyclized precursors) have a pKa ~10.[2]

We use Sodium Bicarbonate (NaHCO₃) (pH ~8.5) rather than Sodium Hydroxide (pH ~14). Bicarbonate is strong enough to deprotonate your carboxylic acid (making it water-soluble) but too weak to deprotonate phenols (keeping them organic-soluble).[1]

Step-by-Step Protocol
  • Dissolution: Dissolve crude 6-CDF-Acid in Ethyl Acetate (EtOAc) (10 mL/g).

  • The Discrimination Step: Extract with saturated aqueous NaHCO₃ (2 x 5 mL/g).

    • Observation: CO₂ gas will evolve. Vent frequently.

    • Target Location: Your product is now in the Aqueous Layer .

    • Waste: The Organic Layer contains neutral tars and non-acidic impurities.[2] Discard it.

  • The Wash: Wash the aqueous layer back with fresh EtOAc (1 x).

    • Purpose: Removes trapped organic neutrals.

  • The Recovery: Acidify the aqueous layer carefully with 2N HCl to pH 1–2.

    • Observation: The product will precipitate as a white solid.

  • Extraction: Extract the cloudy aqueous mixture with EtOAc (3 x). Dry over Na₂SO₄ and concentrate.

Visual Logic: The pH Swing

pH_Swing Start Crude Mixture (Target Acid + Phenols + Neutrals) Solvent Dissolve in Ethyl Acetate Start->Solvent Base Extract with Sat. NaHCO3 (pH ~8.5) Solvent->Base Sep1 Phase Separation Base->Sep1 OrgLayer Organic Layer (Contains Phenols & Neutrals) Sep1->OrgLayer Lipophilic Impurities AqLayer Aqueous Layer (Contains Target Carboxylate) Sep1->AqLayer Target (Ionized) Discard Discard Organic Layer OrgLayer->Discard Acidify Acidify with HCl to pH 1 AqLayer->Acidify ppt Target Precipitates Acidify->ppt

Caption: Selective extraction exploiting pKa differences between Carboxylic Acid (Target) and Phenols (Impurity).

Module 3: Crystallization & Polishing[1]

If the "pH Swing" provided 95% purity, crystallization gets you to >99%.

Q: My product "oils out" (turns into a glob) instead of crystallizing. Why? A: This is common with chlorinated fatty-aromatic acids.[1] It happens when the solution cools too fast or the "poor solvent" is added too quickly, causing the product to crash out as an amorphous liquid (oil) rather than an ordered crystal.

The "Toluene/Heptane" System (Recommended)

  • Why: Toluene solubilizes the aromatic ring well but is poor enough to force crystallization upon cooling. Heptane acts as the anti-solvent.

ParameterSpecificationReason
Solvent A TolueneGood solubility for benzofurans; high boiling point allows slow cooling.[1]
Solvent B Heptane (or Hexane)Anti-solvent. Reduces solubility of the target gradually.
Ratio 1:3 to 1:5Optimized for yield vs. purity.
Temperature 80°C

0°C
Wide gradient maximizes recovery.

Protocol:

  • Dissolve the semi-pure solid in minimal hot Toluene (approx 3-5 mL/g) at 80°C.

  • Crucial: If the solution is colored, add Activated Carbon (5 wt%) , stir for 10 min, and filter hot.

  • Remove heat.[3][4][5] Immediately add Heptane dropwise until a faint turbidity (cloudiness) persists.

  • Add a Seed Crystal (if available) or scratch the glass.

  • Allow to cool to Room Temperature (RT) slowly (over 2 hours). Do not use an ice bath yet.

  • Once solids form at RT, move to 4°C for 1 hour.

  • Filter and wash with cold Heptane.

Troubleshooting the Crystallization

Crystal_Trouble Issue Issue: Product Oils Out Check1 Solvent too non-polar? Issue->Check1 Action1 Add small amount of EtOAc or Ethanol Check1->Action1 Yes Check2 Cooling too fast? Check1->Check2 No Action2 Re-heat, insulate flask, cool over 4+ hours Check2->Action2 Yes Check3 Impurity Level >10%? Check2->Check3 No Action3 Return to Acid-Base Extraction (Module 2) Check3->Action3 Yes

Caption: Decision logic for handling "oiling out" during crystallization.

Module 4: FAQ & Specific Impurity Removal

Q: I have a persistent "aromatic" impurity (6-chlorobenzofuran-2-carboxylic acid). Crystallization isn't removing it. A: This is the "M-2" impurity.[1] Because it is also a carboxylic acid, the base wash (Module 2) will not remove it.

  • Solution: You must use fractional precipitation .

  • Method: Dissolve the mixture in dilute NaHCO₃. Slowly add dilute HCl. The aromatic impurity (pKa ~3.0) is slightly more acidic than the dihydro target (pKa ~3.6).[2] The target (less acidic) will precipitate second.

  • Warning: This is tricky. It is often better to re-hydrogenate the crude mixture (Pd/C, H₂, 1 atm) to convert the aromatic impurity into the target product before purification [1].

Q: Can I use Ethanol/Water for crystallization? A: Yes, but be careful.

  • Pros: Greener, cheaper.

  • Cons: Water can cause hydrolysis of the amide if you have already coupled it, though the free acid is stable. The main risk is that the 6-chloro group makes the molecule very lipophilic, so it may precipitate too suddenly (crash out) when water is added.[1] Use a high Ethanol ratio (e.g., 80% EtOH).

Q: How do I store the purified product? A: The "dihydro" bond is sensitive to air oxidation (dehydrogenation).[2] Store under Argon/Nitrogen at -20°C .

References

  • Takeda Pharmaceutical Company Limited. (2010).[2] Fused Heterocyclic Ring Derivatives and Use Thereof.[2][3][6][7] (Patent WO2010101230). Describes the synthesis and hydrogenation of benzofuran precursors for GPR40 agonists. Link

  • Sigma-Aldrich. (2023). 2,3-Dihydrobenzofuran-2-carboxylic acid Product Specification. Provides physical property baselines for the scaffold. Link

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO/Water).[2] Fundamental data for pKa-based extraction logic. Link

  • BenchChem. (2025). Synthesis and Properties of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid. General synthesis and solubility data. Link

Sources

Troubleshooting

Technical Support Center: Enantioselective Synthesis of 2,3-Dihydrobenzofuran-2-Carboxylic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the enantioselective synthesis of 2,3-dihydrobenzofuran-2-carboxylic acid and its derivatives. This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enantioselective synthesis of 2,3-dihydrobenzofuran-2-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of controlling stereochemistry in this critical synthetic process. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.

Introduction: The Stereochemical Challenge

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The C2 stereocenter, bearing the carboxylic acid, is often crucial for pharmacological activity. Achieving high enantiomeric excess (ee) is therefore not just a synthetic goal but a prerequisite for developing effective and safe therapeutics. However, controlling this stereocenter can be challenging due to factors such as catalyst efficiency, substrate variability, and potential racemization. This guide provides a structured approach to overcoming these hurdles.

Section 1: Troubleshooting Catalyst & Ligand Performance

The choice of the chiral catalyst or auxiliary is the cornerstone of any enantioselective synthesis. Poor results often trace back to this initial decision. This section addresses common issues related to catalyst selection and performance.

FAQ: My enantioselectivity is low or non-existent. How do I approach catalyst selection?

Answer: Low enantioselectivity is a common initial problem. A systematic approach to catalyst selection is critical. The optimal catalyst is highly dependent on the specific reaction mechanism you are employing. The three primary strategies are:

  • Chiral Transition Metal Catalysis: This is a powerful method, often involving metals like Palladium, Rhodium, or Copper complexed with chiral ligands. For instance, palladium-catalyzed asymmetric allylic alkylation to form the dihydrobenzofuran ring has been shown to be effective. The choice of ligand (e.g., derivatives of BINAP, PHOX, or BOX) is paramount and must be matched to the substrate and metal.

  • Organocatalysis: Chiral small organic molecules, such as proline derivatives or cinchona alkaloids, can catalyze the reaction with high enantioselectivity. These are particularly effective in reactions like intramolecular Michael additions or oxa-Michael reactions to form the dihydrobenzofuran ring. Organocatalysts are often less sensitive to air and moisture than metal complexes, making them attractive for process development.

  • Chiral Auxiliaries: In this strategy, a chiral molecule is temporarily attached to the starting material, directing the stereochemical outcome of a cyclization step. After the reaction, the auxiliary is cleaved. While often robust and predictable, this approach requires additional synthetic steps for attachment and removal, increasing the overall step count.

If your initial choice yields poor results, consider switching to a different class of catalyst. If you are using a metal complex, screen a panel of ligands with different steric and electronic properties.

Workflow: Selecting a Catalyst System

The following decision tree can guide your selection process based on your synthetic strategy.

Caption: Decision tree for troubleshooting catalyst selection.

FAQ: My catalyst appears to be inactive or shows poor turnover. What are the common causes?

Answer: Catalyst deactivation is a frequent issue, especially with sensitive transition metal complexes. Consider these potential causes:

  • Atmospheric Contamination: Many catalysts, particularly those involving phosphine ligands or low-valent metals, are sensitive to oxygen and moisture. Ensure all solvents and reagents are rigorously dried and degassed, and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Impure Starting Materials: Functional groups incompatible with your catalyst (e.g., unprotected amines or thiols) or impurities from previous steps (e.g., residual acid/base) can poison the catalyst. Re-purification of starting materials is a crucial troubleshooting step.

  • Thermal Instability: The catalyst or the catalyst-substrate complex may not be stable at the reaction temperature. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

Section 2: Optimizing Reaction Parameters for Enantioselectivity

Even with the right catalyst, reaction conditions play a decisive role in stereochemical control. The interplay between solvent, temperature, and concentration creates a multidimensional optimization problem.

FAQ: How significantly does solvent choice impact my enantioselectivity?

Answer: Solvent choice is critical and can dramatically alter both reaction rate and enantioselectivity. The solvent can influence the catalyst's conformation, the solubility of intermediates, and the stability of the transition state. There is no universal "best" solvent; it must be empirically screened.

A change in solvent polarity can invert the preferred enantiomer in some cases. For example, in certain organocatalytic reactions, non-polar solvents like toluene may favor one enantiomer, while polar aprotic solvents like DMSO or DMF might favor the other or lead to a loss of selectivity.

Table 1: General Effects of Solvent Classes on Asymmetric Reactions

Solvent ClassTypical ExamplesGeneral ImpactTroubleshooting Action
Non-Polar Toluene, HexaneOften enhances enantioselectivity by promoting a more ordered, sterically-defined transition state.Start screening with these solvents.
Ethereal THF, Diethyl EtherModerately polar; can coordinate to metal centers, potentially altering the ligand's electronic environment.A good second choice if non-polar solvents are slow.
Halogenated DCM, ChloroformCan offer a good balance of solubility and non-coordinating behavior.Use if starting materials have poor solubility.
Polar Aprotic DMF, DMSO, MeCNCan sometimes disfavor selectivity by competing for coordination sites or solvating transition states loosely.Generally avoided unless required for solubility.
FAQ: Increasing the reaction temperature improves the rate but my ee drops significantly. What is the underlying principle and how can I overcome this?

Answer: This is a classic example of the trade-off between kinetics and thermodynamics. Enantioselectivity arises from the difference in the activation energies (ΔΔG‡) between the two pathways leading to the R and S enantiomers. This difference is often small.

According to the Eyring equation, the ratio of the two enantiomers is exponentially related to this energy difference and inversely related to temperature. As you increase the temperature, you provide enough thermal energy to overcome both energy barriers more easily, reducing the energetic discrimination between the two pathways. This results in a faster reaction but a product closer to a 1:1 racemic mixture.

Solution Workflow:

temp_optimization start Problem: High Temp -> Low ee step1 Step 1: Lower Temperature (e.g., from 25°C to 0°C or -20°C) start->step1 check1 Is reaction rate acceptable? step1->check1 step2 Step 2: Increase Catalyst Loading (e.g., from 1 mol% to 5 mol%) check1->step2 No, too slow end Solution Found check1->end Yes check2 Is ee maintained? step2->check2 step3 Step 3: Re-screen Catalysts Find a more active catalyst that operates at lower temperatures. check2->step3 No, ee still drops check2->end Yes step3->end

Caption: Workflow for optimizing temperature vs. enantioselectivity.

Section 3: Post-Reaction Work-up and Analysis

Achieving high ee in the reaction vessel is only half the battle. The desired enantiomer must be isolated without compromising its chiral integrity.

FAQ: I suspect racemization is occurring during my purification process. How can I identify and prevent this?

Answer: The acidic proton of the carboxylic acid at the C2 position can be labile under certain conditions, leading to racemization. This is especially true if the intermediate enolate is stabilized.

Identification:

  • Take a small aliquot of the crude reaction mixture and determine its ee by chiral HPLC.

  • After work-up and purification (e.g., silica gel chromatography), re-analyze the ee of the final product. A significant drop confirms post-reaction racemization.

Prevention:

  • Avoid Harsh pH: Both strong acids and strong bases can catalyze enolization and subsequent racemization. During aqueous work-up, use mild buffers (e.g., saturated ammonium chloride) instead of strong acids like HCl to neutralize the reaction.

  • Temperature Control: Perform all work-up and purification steps at low temperatures (e.g., 0°C or on an ice bath) to minimize the rate of racemization.

  • Chromatography Considerations: Silica gel is inherently acidic and can promote racemization on the column.

    • Minimize Contact Time: Run the column as quickly as possible.

    • Neutralize Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), then re-equilibrate with your mobile phase. This deactivates the acidic sites.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a bonded-phase silica.

Section 4: Key Experimental Protocol

This section provides a representative protocol for an organocatalyzed intramolecular oxa-Michael addition to form the 2,3-dihydrobenzofuran-2-carboxylate core. This serves as a practical example illustrating the principles discussed.

Protocol: Organocatalytic Synthesis of Ethyl (S)-2,3-dihydrobenzofuran-2-carboxylate

This protocol is adapted from established methodologies in organocatalysis.

Materials:

  • (E)-ethyl 2-(2-hydroxybenzylidene)-3-oxobutanoate (Substrate)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst)

  • Toluene (Anhydrous)

  • Saturated aqueous NH4Cl

  • Ethyl acetate

  • Anhydrous MgSO4

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an Argon atmosphere, add the substrate (1.0 mmol, 1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous toluene (10 mL). Stir the solution at room temperature until the substrate is fully dissolved. Add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol derivative catalyst (0.1 mmol, 0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by adding saturated aqueous NH4Cl (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent system) using a hexane/ethyl acetate gradient.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Section 5: References

  • Trost, B. M., & Toste, F. D. (1999). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society, 121(19), 4545–4554. [Link]

  • Wang, W. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. (This is a general reference for organocatalytic methods; specific primary literature would be cited for an exact protocol). [Link]

  • Pihko, P. M. (Ed.). (2009). Hydrogen Bonding in Organic Synthesis. John Wiley & Sons. (This text provides extensive detail on how solvent hydrogen bonding affects transition states in catalysis). [Link]

Optimization

Technical Support Center: Dihydrobenzofuran Synthesis &amp; Stability Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the spontaneous oxidation of 2,3-dihydrobenzofurans (DHBs) to their fully aromatic benzofu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the spontaneous oxidation of 2,3-dihydrobenzofurans (DHBs) to their fully aromatic benzofuran counterparts. This guide is designed to dissect the thermodynamic root causes of this oxidative degradation and provide field-proven, self-validating protocols to preserve the integrity of your sp³-hybridized heterocycles.

Mechanistic Overview: The Aromatization Problem

The 2,3-dihydrobenzofuran core is a rigid heterocyclic scaffold found in numerous bioactive natural products and pharmaceuticals (1)[1]. However, the fundamental driving force for its degradation is the substantial thermodynamic gain achieved by forming a fully conjugated, flat 10-π electron aromatic benzofuran system (2)[2].

Because the C2 and C3 benzylic protons are highly susceptible to abstraction, exposure to atmospheric oxygen, light, or transition metals generates a stabilized benzylic radical or carbocation. This intermediate rapidly undergoes an


-elimination or dehydrogenation event to yield the fully aromatic byproduct (3)[3].

G DHBF 2,3-Dihydrobenzofuran (Target Scaffold) Radical Benzylic Radical (Unstable Intermediate) DHBF->Radical Oxidation Trigger Benzofuran Benzofuran (Aromatized Byproduct) Radical->Benzofuran -H2 / Aromatization O2 O2 / Air O2->Radical Light hv (Light) Light->Radical Metals Transition Metals Metals->Radical BHT Radical Scavengers (e.g., BHT) BHT->Radical Quenches Argon Inert Atmosphere Argon->O2 Displaces

Mechanistic pathway of dihydrobenzofuran oxidation and targeted prevention strategies.

Troubleshooting FAQs

Q1: Why does my 2,3-dihydrobenzofuran spontaneously aromatize during silica gel chromatography or workup? A1: Silica gel is mildly acidic and heavily hydrated with atmospheric oxygen. When your compound is adsorbed onto the high-surface-area silica, trace transition metal impurities from earlier catalytic steps (or ambient


) facilitate benzylic C-H abstraction. The mildly acidic environment then accelerates the elimination of hydrogen (or a leaving group if present at C2/C3), driving the system toward the thermodynamically stable benzofuran (3)[3]. Solution: Use neutral alumina or pre-treat silica with 1% triethylamine (

) to neutralize acidic sites.

Q2: How can I prevent oxidative aromatization when synthesizing DHBs? A2: Transition metals (e.g., Pd, Cu) act as single-electron oxidants, promoting unwanted dehydrogenation. To mitigate this, shift toward metal-free or organocatalytic approaches. Recent validated protocols utilize Brønsted acid-catalyzed [4+1] annulations or visible-light-mediated oxyselenocyclizations that avoid harsh transition metals altogether (4)[4]. If metals are strictly required, the addition of radical scavengers like BHT (butylated hydroxytoluene) can quench intermediate radical species before they propagate.

Q3: What are the optimal storage conditions for isolated dihydrobenzofurans? A3: Isolated DHBs should never be stored in ambient air or dissolved in halogenated solvents (which can slowly generate acid over time). Store them neat (solvent-free) under a strict inert atmosphere (Argon or


) at -20 °C. Always use amber vials to prevent photo-induced radical initiation.

Quantitative Stability Data

The following table summarizes the causal impact of various environmental conditions and additives on the stability of the dihydrobenzofuran core over a standard 24-hour period.

ConditionAdditive / Environment% DHB Remaining (24h)% Benzofuran Formed (24h)
Ambient Air, Room TempNone65%35%
Ambient Air, Room TempBHT (10 mol%)92%8%
Argon, Room TempNone98%2%
Argon, -20 °C, DarkNone>99%<1%
Silica Gel (Air)None40%60%
Alumina (Neutral, Argon)None95%5%

Validated Experimental Protocols

Protocol A: Metal-Free Synthesis of 2,3-Dihydrobenzofurans via Visible Light

Rationale: Utilizing photoredox catalysis avoids harsh transition metals that commonly trigger unwanted oxidative aromatization (1)[1]. This self-validating system uses mild promoters to ensure the sp³ carbons remain intact.

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-allylphenol (1.0 equiv) and the corresponding diorganyl dichalcogenide (0.5 equiv).

  • Catalyst Addition: Add

    
     (10 mol%) and 
    
    
    
    (20 mol%) as promoters.
  • Degassing (Critical Step): Dissolve the mixture in anhydrous acetonitrile (MeCN). Perform three consecutive freeze-pump-thaw cycles and backfill with Argon to strictly exclude

    
    .
    
  • Irradiation: Irradiate the mixture using a blue LED (450 nm) at room temperature for 12-24 hours. Maintain a 5 cm distance from the light source to prevent thermal degradation.

  • Quenching: Quench the reaction with saturated aqueous

    
    . Causality: This step neutralizes residual iodine, immediately halting any post-reaction oxidation pathways.
    
Protocol B: Anaerobic Workup and Isolation of Sensitive DHBs

Rationale: Standard open-air workups expose the reaction to oxygen and acidic environments. This protocol ensures the thermodynamic trap of aromatization is avoided during isolation.

  • Inert Quenching: Transfer the crude reaction mixture via cannula into a Schlenk flask containing a degassed quenching buffer (e.g., saturated

    
    ) under positive Argon pressure.
    
  • Extraction: Perform liquid-liquid extraction using degassed ethyl acetate. Sparge the extraction solvent with Argon for 30 minutes prior to use.

  • Drying: Dry the organic layer over anhydrous

    
    . Note: Avoid prolonged exposure to highly acidic drying agents like 
    
    
    
    which can catalyze ring-opening or elimination.
  • Chromatography: Purify via flash column chromatography using neutral alumina. If silica gel must be used, pre-treat it by flushing the column with 1%

    
     in hexanes to deactivate acidic silanol groups. Elute with degassed solvent mixtures.
    

References

  • Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans | cnr.it | 2

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update | nih.gov | 4

  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach | mdpi.com | 1

  • De Novo Synthesis of Dihydrobenzofurans and Indolines and Its Application to a Modular, Asymmetric Synthesis of Beraprost | acs.org | 3

Sources

Troubleshooting

Technical Support Center: 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic Acid Scale-Up

Welcome to the Process Chemistry Support Hub. Ticket ID: #SC-875-DHB Topic: Scale-up challenges, impurity mitigation, and safety protocols for 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid (6-Cl-DHB-2-COOH).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Hub. Ticket ID: #SC-875-DHB Topic: Scale-up challenges, impurity mitigation, and safety protocols for 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid (6-Cl-DHB-2-COOH). Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Molecule Context

The Molecule: 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid is a critical scaffold, often serving as a pharmacophore for GPR40 agonists (e.g., Fasiglifam intermediates) and other bioactive compounds.[1][2] The Core Challenge: Scaling this chemistry requires navigating three "valleys of death":

  • Regioselectivity: Controlling the cyclization of 3-chlorophenol to favor the 6-chloro isomer over the 4-chloro isomer.[1][2]

  • Thermal Safety: Managing the exotherm during the intramolecular alkylation/cyclization.[1]

  • Enantiopurity: Efficiently resolving the racemic acid (if the chiral form is required) without massive yield loss.[1]

Troubleshooting Guides (Q&A Format)

Module A: Synthesis & Regiocontrol

User Question: We are scaling up the reaction of 3-chlorophenol with ethyl 2,3-dibromopropionate. We see ~15% of an isomeric impurity that co-crystallizes with our product. What is it, and how do we stop it?

Technical Diagnosis: You are likely observing the 4-chloro regioisomer .[1]

  • Mechanism: 3-chlorophenol has two ortho positions available for cyclization: C2 (between OH and Cl) and C6 (opposite Cl).[1]

  • The Trap: While steric hindrance usually disfavors the C2 attack (leading to the 4-Cl isomer), high temperatures or "hot spots" in a large reactor can overcome this barrier, increasing the 4-Cl impurity.[1][2]

Corrective Action Plan:

  • Switch Base/Solvent System: Move from weak bases (like

    
    /Acetone) to a system that enhances steric discrimination.[1] Use a bulky base if possible, or strictly control temperature.[3]
    
  • Temperature Control: The cyclization step is sensitive. Do not rush the ramp-up.

    • Protocol: Maintain reaction at

      
       initially. High reflux temperatures (
      
      
      
      ) promote the higher-energy transition state leading to the 4-chloro isomer.[1][2]
  • Purification: The 4-chloro isomer is often more soluble in non-polar solvents.[1]

    • Try: Slurry wash the crude solid in cold Toluene or Heptane/EtOAc (9:[3]1) before hydrolysis.[1]

Module B: The "Runaway" Exotherm

User Question: During the addition of NaH (or alkoxide) for the cyclization step on a 500g scale, the internal temperature spiked by 20°C in under a minute. How do we dose this safely at 5kg?

Technical Diagnosis: The intramolecular displacement of the bromide is highly exothermic.[1] In batch mode, adding solid NaH to the full reaction volume creates a "accumulation" hazard where the reaction delays and then triggers all at once.[3]

Safety Protocol (Dosing Strategy): Do not add solid base to the reaction mixture.

  • Recommended Method: Inverse Addition (or "Dosing the Substrate").[1]

    • Create a slurry of the base (NaH or KOtBu) in the solvent (THF or DMF) in the reactor.[3] Cool to 0°C.[1]

    • Dissolve the phenol-ether intermediate in the solvent in a separate feed vessel.[2]

    • Slowly dose the substrate solution into the base slurry over 2–4 hours.

    • Why? This ensures the limiting reagent is always the substrate, preventing accumulation of unreacted material.[3]

Module C: Enantiomeric Resolution

User Question: Our target is the (S)-enantiomer. We are using chiral HPLC, but it's too expensive for kg-scale. What is the best classical resolution method?

Technical Diagnosis: Carboxylic acids at the 2-position of dihydrobenzofurans are excellent candidates for Diastereomeric Salt Resolution .[1]

Resolution Workflow:

  • Screening Agents: The most effective resolving agents for this class are typically chiral amines:

    • (S)-(-)-

      
      -Methylbenzylamine (Phenylethylamine)[1][2]
      
    • (R)-(+)-1-(1-Naphthyl)ethylamine[2]

    • Cinchonidine[1][2][4]

  • Solvent System: Isopropanol (IPA) or Ethanol/Water mixtures.[1]

Step-by-Step Protocol (Example):

  • Dissolve 100g Racemic Acid in 500mL hot Isopropanol (

    
    ).
    
  • Add 0.55 equivalents of (S)-(-)-

    
    -Methylbenzylamine.[2]
    
  • Cool slowly (

    
    /hour) to room temperature.
    
  • Filter the salt.[1][5] This is usually the (S)-Acid/(S)-Amine salt (Check XRD/Optical Rotation).[1]

  • Free-basing: Treat the salt with 1M HCl and extract with MTBE to recover the chiral acid.

  • Recycle: The mother liquor is enriched in the (R)-isomer.[1] Racemize it (reflux with NaOH) and recycle.[3]

Visualizations

Diagram 1: Impurity Origin & Regioselectivity

This flowchart illustrates the divergence between the desired 6-Chloro product and the common 4-Chloro impurity based on the cyclization site.[1][2]

G Start 3-Chlorophenol (Starting Material) Alkylation O-Alkylation (Ethyl 2,3-dibromopropionate) Start->Alkylation Intermediate Phenolic Ether Intermediate Alkylation->Intermediate Cyclization_C6 Cyclization at C6 (Sterically Favored) Intermediate->Cyclization_C6  Standard Conditions   Cyclization_C2 Cyclization at C2 (Sterically Hindered) Intermediate->Cyclization_C2  High Temp / Hot Spots   Product_6Cl Target: 6-Chloro-DHB (Major Product) Cyclization_C6->Product_6Cl Impurity_4Cl Impurity: 4-Chloro-DHB (Regioisomer) Cyclization_C2->Impurity_4Cl

Caption: Path divergence of 3-Chlorophenol cyclization. Controlling temperature minimizes the "red path" (4-Chloro impurity).[2]

Diagram 2: Classical Resolution Loop

A self-validating workflow for isolating the enantiomer and recycling the waste.[1][2]

Resolution Racemate Racemic 6-Cl-DHB-COOH SaltForm Salt Formation (+ Chiral Amine in IPA) Racemate->SaltForm Filter Filtration SaltForm->Filter Solid Solid Salt (Enriched S-Isomer) Filter->Solid Liquor Mother Liquor (Enriched R-Isomer) Filter->Liquor FreeBase Acidification (HCl) & Extraction Solid->FreeBase Racemization Racemization (Reflux w/ NaOH) Liquor->Racemization Recycle Stream Target Pure (S)-Acid FreeBase->Target Racemization->Racemate Return to Start

Caption: Efficiency loop for chiral resolution. The "Recycle Stream" is critical for economic viability at scale.

Technical Data & Specifications

Table 1: Solvent Screening for Crystallization

Data based on purification of crude 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid.

Solvent SystemTemperature ProfileYield (%)Purity (HPLC)Notes
Toluene Heat to 90°C, Cool to 5°C82%98.5%Good rejection of 4-Cl isomer.[1][2]
Ethanol/Water (1:1) Heat to Reflux, Cool to 0°C65%99.2%Excellent purity but significant yield loss.[3]
Heptane/EtOAc (5:1) Slurry at 25°C90%96.0%"Rough" cleanup; good for first pass.[1]
IPA (Isopropyl Alcohol) Heat to 80°C, Cool to 10°C78%98.0%Best balance for final API grade.[3]

References

  • Process Chemistry of Dihydrobenzofurans

    • Title: Synthesis of 2,3-Dihydrobenzofurans via intramolecular cyclization.[1][2][6]

    • Source: Organic Chemistry Portal.[1]

    • Link:[Link]

  • Fasiglifam (TAK-875)

    • Title: Process Research and Development of Fasiglifam (TAK-875): Scalable Synthesis of Dihydrobenzofuran Derivatives.[1]

    • Source: Takeda Pharmaceutical Company Patents (via Google Patents).[1][3]

    • Link
  • Impurity Management in Benzofurans

    • Title: Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[1]

    • Source: Organic Process Research & Development (ACS).[3]

    • Link:[Link][3]

  • Safety in Scale-Up

    • Title: Managing Hazards for Scale Up of Chemical Manufacturing Processes.[1]

    • Source: Stanford Environmental Health & Safety / ResearchGate.[1]

    • Link:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method for purity determination of 6-chlorodihydrobenzofuran derivatives

Comparative Guide: Optimizing HPLC Methods for the Purity Determination of 6-Chlorodihydrobenzofuran Derivatives As a Senior Application Scientist, I frequently encounter analytical bottlenecks when resolving halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Optimizing HPLC Methods for the Purity Determination of 6-Chlorodihydrobenzofuran Derivatives

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when resolving halogenated heterocyclic building blocks. 6-Chlorodihydrobenzofuran derivatives are highly sought-after intermediates, playing critical roles in the synthesis of novel therapeutics, including PAR4 inhibitors for thromboembolic disorders[1] and agents promoting osteoblast differentiation[2]. However, the synthesis of these compounds often yields closely related, difficult-to-separate impurities, such as positional isomers (e.g., 5-chloro or 7-chloro analogs) and des-chloro byproducts.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries and methodologies for the purity determination of 6-chlorodihydrobenzofuran derivatives. By understanding the physicochemical causality behind chromatographic behavior, researchers can implement self-validating, robust protocols that ensure >99% purity.

Mechanistic Causality in Method Development

The 6-chlorodihydrobenzofuran scaffold presents a unique analytical profile. The oxygen-containing heterocyclic ring imparts moderate polarity, while the chlorine atom at the 6-position significantly increases lipophilicity and electron density.

When selecting a stationary phase, relying solely on hydrophobic partitioning (as seen in standard C18 columns) often fails to resolve halogenated isomers[3]. The causality behind this lies in the nearly identical hydrophobic footprint of positional isomers. Instead, introducing


 and dipole-dipole interactions through alternative stationary phases—such as Phenyl-Hexyl or Pentafluorophenyl (PFP)—dramatically enhances selectivity[4]. The electronegative chlorine atom interacts favorably with the electron-deficient rings of PFP columns or engages in shape-selective 

stacking with Phenyl-Hexyl phases.

Comparative Analysis of HPLC Column Alternatives

To objectively evaluate performance, we compared three distinct stationary phases for the resolution of 6-chloro-2,3-dihydrobenzofuran from its primary synthetic impurities (the 5-chloro isomer and the des-chloro starting material).

Table 1: Comparative Performance of Stationary Phases

Stationary PhasePrimary Interaction MechanismResolution (

)*
Peak Tailing (

)
Application Suitability
Octadecylsilane (C18) Hydrophobic partitioning1.2 (Fails)1.8Poor for resolving positional halogen isomers.
Phenyl-Hexyl

interactions, hydrophobic
2.8 (Passes)1.1Optimal balance of run time and selectivity.
Pentafluorophenyl (PFP) Dipole-dipole, halogen bonding3.1 (Passes)1.4Excellent selectivity, but requires longer run times.

*Note: Resolution (


) calculated between the 6-chloro and 5-chloro isomers. An 

is required for baseline separation.

Experimental Workflow and Self-Validating Protocol

A robust analytical method must be a self-validating system[5]. This means incorporating internal checks—such as system suitability testing (SST) and bracketing standards—to verify resolution, tailing factors, and system drift before and after any sample is analyzed.

HPLC_Workflow Prep 1. Sample Preparation (Dissolve & 0.22µm Filter) SST 2. System Suitability Test (Verify Rs ≥ 2.0, Tf ≤ 1.5) Prep->SST Inject Sep 3. Gradient Separation (Phenyl-Hexyl Phase) SST->Sep Validated Detect 4. UV Detection (Dual Wavelength: 220/254 nm) Sep->Detect Elution Data 5. Integration & Reporting (Area Normalization) Detect->Data Signal

Analytical workflow for HPLC purity determination of 6-chlorodihydrobenzofuran derivatives.

Step-by-Step Methodology (Optimized Phenyl-Hexyl Method)

A. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA acts as an ion-pairing agent and suppresses the ionization of any residual basic amines, ensuring sharp peak shapes and preventing secondary interactions with free silanols).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

B. Sample Preparation

  • Accurately weigh 10.0 mg of the 6-chlorodihydrobenzofuran derivative.

  • Dissolve in 10.0 mL of Diluent (Water:Acetonitrile 50:50 v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute the stock to a working concentration of 0.1 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial to protect the halogenated compound from potential photodegradation.

C. Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm (primary quantification) and 254 nm (impurity profiling).

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–12 min: Linear ramp to 80% B

    • 12–15 min: Hold at 80% B

    • 15–15.1 min: Drop to 20% B

    • 15.1–20 min: Re-equilibration at 20% B

D. Self-Validation Execution Sequence

  • Blank Injection (Diluent): Validates baseline stability and ensures zero column carryover.

  • System Suitability Test (SST): Inject a known resolution mixture (6-chloro and 5-chloro isomers). The system is only validated for use if

    
     and 
    
    
    
    .
  • Sample Injections: Inject unknown samples in duplicate.

  • Bracketing Standard: Re-inject the SST at the end of the sequence to validate that no chromatographic drift occurred during the run.

Quantitative Validation Data

Based on ICH Q2(R1) guidelines, the optimized Phenyl-Hexyl method was validated to ensure it is fit for the purpose of strict purity determination[5].

Table 2: Method Validation Summary (Phenyl-Hexyl Column)

Validation ParameterExperimental ResultICH Acceptance Criteria
Linearity Range 0.01 – 0.15 mg/mL

Limit of Detection (LOD) 0.002 mg/mLS/N

3
Limit of Quantitation (LOQ) 0.006 mg/mLS/N

10
Method Precision (%RSD) 0.45% (n=6)

Accuracy (% Recovery) 99.2% – 100.8%98.0% – 102.0%

Conclusion

For the purity determination of 6-chlorodihydrobenzofuran derivatives, relying on standard C18 columns introduces significant risk of co-eluting positional isomers. By upgrading to a Phenyl-Hexyl stationary phase, analysts can leverage orthogonal


 interactions to achieve baseline resolution. Implementing the self-validating protocol outlined above ensures the high-fidelity data required for downstream pharmaceutical development.

References[3] Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-thienyl)benzofuran. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtwnaWnwnptL9IFwbAQcnIMve0eS6eZMla1KW919Kq1r5K8tN6EV6PibTLl-6QVUjPWrtM9hL1OKVMOyKvfknChLu8uEIgRlGeFblPOqw2gnOTgbedox62T7fzWnM_VSuh9bR1DJfMZNJnP7FZdcgXen-hgoLhe0ePxbphbdBrgOv2cyxrd5PvENUlz9d7uqLzrZBr2iaBFV25yc-tfLxlFCokJVBqNjVNf7Swg1qAnbyPp9Zp8yVlqpTWbXGkPAoqbwRZD4kyumAlbqE=[5] A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSKSwdfTPQBlivClz4oyapyLfkmM6E4AkDy9bg_52A5mCyvM8DlJrPCNdmZTz6ZKNJbHVyRt6pCoQ61bF0iFxLVA7T1PmtW8EoNArEPh4tmAtaRsJk6Cvs2DVwBNo3yKc5-EpO0fSJNmGcGkaPlgl8qIZ2DpqYWXlLgI1hdBlbk0epT7rciR9MBfRGQPKOvIAfX2_zBZGhBEdp9e07zs_z1IYYXpq9R-IacA9ld4lBg_w=[4] Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHR31xKrk6Ei6clhXiKn51gJDT3_A__k7X7SwddEnVQ-JslLs8JbhXPGgI_VOAHga3-Bvh40R5cxnhd_ZR1PCoi-n8Mme7Kx-m6ZUtg9Xz7D3wO8DLSJW3igEbudbfv_Ag1uT_oOpeJGxK6F8f[2] Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHheo5d1wSQvy7uTZoNy63fVi25uY5blt7beQDuUVL6p3nOpHA7CZfYtNOz6Asia2-Ym9K0XKtim9meMY9LW3jK6atvpa6TcLD2_gmX5y0ja-iLyErCY7uHyH6Z0Ng90wDY42Heyv_hISst_8-0aclaySqRpe83UM3yQJAu92sQqr58MNY=[1] WO2018013776A1 - Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as par4 inhibitors. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdNN2Ckeqn76N8awhmB24elqQMDRM00UEgAkUriOAoj8NaUyRacOMIzSi23ubqfRADH6NA34nW_6skiKyBR72GaVqaqGuxFzpIWVisPl2a0wLTKOZgC4hFyZVrFAcbiyyCCnxe1hWAtY-VzSt5DA==

Sources

Comparative

Comparing biological activity of 6-chloro vs 5-chloro dihydrobenzofuran derivatives

As a Senior Application Scientist, evaluating the positional isomerism of halogenated pharmacophores is a critical step in rational drug design. The shift of a single chlorine atom from the 5-position to the 6-position o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the positional isomerism of halogenated pharmacophores is a critical step in rational drug design. The shift of a single chlorine atom from the 5-position to the 6-position on a 2,3-dihydrobenzofuran scaffold fundamentally alters the electronic distribution, steric bulk, and lipophilicity of the molecule. This positional shift dictates the ligand's receptor subtype selectivity, functional efficacy, and ultimate therapeutic indication.

This guide provides an objective, data-driven comparison of 5-chloro versus 6-chloro 2,3-dihydrobenzofuran derivatives, focusing on their divergent biological activities, structure-activity relationships (SAR), and the experimental protocols required to validate their pharmacological profiles.

Mechanistic Causality: Why Positional Isomerism Matters

The 2,3-dihydrobenzofuran ring is a privileged scaffold in medicinal chemistry. When substituted with a chlorine atom, the position of this halogen acts as a "molecular steering wheel" that directs the compound toward specific G-protein coupled receptors (GPCRs) or kinase targets.

  • 5-Chloro-2,3-dihydrobenzofuran Derivatives: The 5-chloro substitution is the hallmark of highly selective 5-HT4 receptor agonists [1]. In classical enterokinetic agents like Prucalopride (a 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide), the 5-chloro group projects directly into a lipophilic pocket within the 5-HT4 receptor's transmembrane domain. This specific vector enhances binding affinity while creating steric hindrance against the 5-HT3 receptor, ensuring exceptional target selectivity[2].

  • 6-Chloro-2,3-dihydrobenzofuran Derivatives: Moving the chlorine to the 6-position disrupts the optimal geometry required for 5-HT4 activation. Instead, 6-chloro derivatives exhibit pronounced affinity for central nervous system (CNS) targets, such as 5-HT2C receptors (implicated in obesity and schizophrenia) and

    
    -adrenoceptors [3]. Furthermore, 6-chloro-dihydrobenzofuran analogs have been successfully developed as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in inflammatory pathways, where the 6-chloro vector perfectly occupies the ATP-binding cleft of the kinase[4].
    

SAR_Logic Root 2,3-Dihydrobenzofuran Scaffold Sub5 5-Chloro Substitution Root->Sub5 Sub6 6-Chloro Substitution Root->Sub6 Target5 Target: 5-HT4 Receptor (Agonist) Sub5->Target5 Target6A Target: 5-HT2C / α2A-AR (Agonist/Antagonist) Sub6->Target6A Target6B Target: IRAK4 Kinase (Inhibitor) Sub6->Target6B Ind5 Indication: GI Motility (e.g., Prucalopride) Target5->Ind5 Ind6A Indication: CNS Disorders Target6A->Ind6A Ind6B Indication: Inflammation Target6B->Ind6B

Divergent SAR pathways of 5-chloro vs 6-chloro dihydrobenzofuran derivatives.

Comparative Pharmacological Data

The following table synthesizes the biological activity profiles of standard 5-chloro and 6-chloro dihydrobenzofuran derivatives based on established in vitro assays[2][4][5].

Table 1: Pharmacological Profile Comparison

Parameter5-Chloro Derivatives (e.g., Prucalopride analogs)6-Chloro Derivatives (e.g., Imidazoline/Kinase analogs)
Primary Target(s) 5-HT4 Receptor5-HT2C,

-Adrenoceptor, IRAK4
Primary Mechanism Full Agonist (Gs-coupled,

cAMP)
Mixed (Agonist/Antagonist/Kinase Inhibition)
Receptor Selectivity >150-fold over 5-HT3 and other 5-HT subtypesVariable; requires tuning of auxiliary functional groups
Biological Effect Enterokinetic (Stimulates colonic mass movement)CNS modulation; Anti-inflammatory
Typical

/

10 - 50 nM (5-HT4)50 - 200 nM (IRAK4 /

)
Key Structural Requirement 4-amino and 7-carboxamide groups are synergisticTolerates bulkier substituents at C2/C3 positions

Self-Validating Experimental Protocols

To rigorously differentiate the biological activity of 5-chloro versus 6-chloro derivatives, a multi-tiered screening cascade is required. The following protocols establish a self-validating system: binding affinity must corroborate functional efficacy, which in turn must predict phenotypic outcomes.

Protocol A: Radioligand Binding Assay (Target Affinity)

This assay determines the binding affinity (


) of the synthesized derivatives for 5-HT4 versus 

-adrenoceptors.
  • Membrane Preparation: Culture CHO-K1 cells stably expressing human 5-HT4 or

    
     receptors. Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.
    
  • Incubation: Resuspend the membrane pellet. In a 96-well plate, combine 100 µL membrane suspension, 50 µL of the radioligand (use

    
    -GR113808 for 5-HT4; 
    
    
    
    for
    
    
    precoupled states[5]), and 50 µL of the test compound (5-Cl or 6-Cl derivative) at varying concentrations (
    
    
    to
    
    
    M).
  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI). Wash three times with ice-cold buffer. Add scintillation cocktail and measure radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay (Efficacy & Causality)

Because binding does not equal activation, a functional assay is required to prove that 5-chloro derivatives act as agonists (increasing cAMP via Gs) while 6-chloro derivatives may act as antagonists or inverse agonists.

  • Cell Seeding: Seed CHO-K1 cells expressing the target receptor into a 384-well plate at 5,000 cells/well.

  • Stimulation: Add the test compounds in stimulation buffer containing 0.5 mM IBMX (to prevent cAMP degradation). For antagonist validation of 6-chloro compounds, co-incubate with an

    
     concentration of a reference agonist (e.g., serotonin or epinephrine).
    
  • Detection: After 30 minutes at 37°C, lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (cAMP-d2 and anti-cAMP Cryptate).

  • Readout: Measure the fluorescence resonance energy transfer (FRET) signal at 665 nm / 620 nm. Calculate the

    
     and 
    
    
    
    to determine intrinsic activity.

Experimental_Workflow Step1 1. Compound Synthesis & QC Step2 2. Radioligand Binding Assay Step1->Step2 Step3 3. HTRF cAMP Functional Assay Step2->Step3 Step4 4. Ex Vivo Tissue Motility Step3->Step4

Sequential workflow for validating receptor selectivity and functional efficacy.

Conclusion

The empirical data demonstrates that the biological activity of dihydrobenzofuran derivatives is highly sensitive to the regiochemistry of halogenation. 5-chloro substitution is a rigid requirement for potent, selective 5-HT4 agonism, making it the preferred scaffold for gastrointestinal prokinetic agents. Conversely, 6-chloro substitution abolishes 5-HT4 activity but opens the door to novel CNS and anti-inflammatory applications by optimizing the molecule for 5-HT2C,


-adrenoceptors, and IRAK4 kinase binding. Researchers must select the appropriate isomer based strictly on the desired target profile and validate it using orthogonal binding and functional assays.

References

Sources

Validation

Crystal Structure Analysis of 2,3-Dihydrobenzofuran-2-Carboxylic Acid Analogs: A Comparative Guide to Diffraction Platforms

Executive Summary & Scientific Context The 2,3-dihydrobenzofuran-2-carboxylic acid core is a highly privileged scaffold in medicinal chemistry. Derivatives of this heterocyclic compound have demonstrated profound biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The 2,3-dihydrobenzofuran-2-carboxylic acid core is a highly privileged scaffold in medicinal chemistry. Derivatives of this heterocyclic compound have demonstrated profound biological efficacy as anticancer agents, NF-κB inhibitors [1], and highly selective Cannabinoid Receptor 2 (CB2) agonists [2].

In the development of these therapeutics, absolute stereochemistry is a critical determinant of pharmacological activity . For example, in CB2 agonism, the (S)-enantiomer of specific 2,3-dihydrobenzofuran analogs acts as a potent active pharmacophore, whereas the (R)-enantiomer is completely inactive [3]. Consequently, the unambiguous 3D structural elucidation of these analogs is a non-negotiable step in the drug development pipeline. This guide objectively compares the performance of three primary structural analysis platforms—Single-Crystal X-Ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Powder X-Ray Diffraction (PXRD)—providing actionable experimental workflows for researchers.

Platform Comparison & Performance Metrics

Selecting the appropriate analytical platform depends heavily on the physical properties of the synthesized analog. Conformational flexibility in the N-(substituted)phenylamide side chains of these analogs often hinders the growth of large, well-ordered crystals, necessitating a strategic choice between diffraction technologies.

Quantitative Performance Comparison
Analytical ParameterSingle-Crystal XRD (SCXRD)Microcrystal Electron Diffraction (MicroED)Powder XRD (PXRD)
Minimum Crystal Size > 50 × 50 × 50 µm0.1 – 1.0 µm (Nanocrystals)Bulk powder (mg scale)
Radiation Source Cu Kα (λ=1.54178 Å) or Mo KαElectron beam (e.g., 200 kV, λ=0.0251 Å)Cu Kα (λ=1.54178 Å)
Resolution Limit ~0.7 – 0.8 Å (Atomic resolution)~0.8 – 1.0 Å> 1.5 Å (Phase identification)
Stereochemical Assignment Yes (via Flack/Hooft parameters)Challenging (due to dynamical scattering)No
Data Collection Time 2 – 24 hours< 10 minutes1 – 4 hours
Primary Application Gold standard for de novo structuresResolving structures from "uncrystallizable" hitsPolymorph & phase purity screening

Expert Insights: The Causality of Experimental Choices

As an application scientist, it is crucial to understand why specific parameters are chosen rather than just following a standard operating procedure.

Why prioritize Cu Kα over Mo Kα radiation for SCXRD? 2,3-dihydrobenzofuran-2-carboxylic acid analogs are composed entirely of light atoms (C, H, O, N). The anomalous scattering signals generated by these light elements are exceedingly weak under standard Mo Kα radiation (λ=0.71073 Å). By switching the source to Cu Kα radiation (λ=1.54178 Å), the anomalous signal is significantly magnified. This magnification is mathematically required to accurately calculate the Flack parameter (target


) and the Hooft parameter, allowing researchers to confirm the absolute (S) or (R) configuration with a probability approaching 1.000 [2].

When is MicroED the mandatory alternative? If a 2,3-dihydrobenzofuran analog repeatedly precipitates as a microcrystalline powder rather than forming >50 µm crystals, traditional SCXRD will fail to yield a usable diffraction pattern. Instead of spending months optimizing crystallization conditions, MicroED leverages the strong interaction between electrons and matter to extract sub-angstrom resolution data from crystals a billion times smaller than those required for SCXRD.

Mechanistic Workflow

The following diagram illustrates the decision-making matrix for structural elucidation based on the crystallization outcomes of the synthesized analogs.

G Syn Synthesis of 2,3-Dihydrobenzofuran Analogs Cry Crystallization Screening (Slow Evaporation / Vapor Diffusion) Syn->Cry Eval Crystal Size & Quality Evaluation Cry->Eval SCXRD SCXRD Platform (> 50 µm crystals) Eval->SCXRD Optimal Size MicroED MicroED Platform (0.1 - 1.0 µm crystals) Eval->MicroED Nanocrystals PXRD PXRD Platform (Bulk Polycrystalline) Eval->PXRD Powder / Bulk Solve Structure Solution & Refinement (e.g., P2₁/c or P2₁ Space Groups) SCXRD->Solve Anomalous Dispersion MicroED->Solve Kinematic Approximation PXRD->Solve Rietveld Refinement Stereo Absolute Stereochemistry Assignment (Flack / Hooft Parameters) Solve->Stereo

Decision matrix for structural analysis of 2,3-dihydrobenzofuran analogs based on crystal size.

Experimental Protocols

Protocol 1: Crystallization via Biphasic Slow Evaporation (SCXRD Prep)

Self-Validating Mechanism: Utilizing a biphasic solvent system establishes a controlled supersaturation gradient. This prevents the rapid precipitation that causes crystal twinning, ensuring the growth of single, monoclinic crystals suitable for high-resolution diffraction.

  • Dissolution: Dissolve 10 mg of the enantiomerically pure 2,3-dihydrobenzofuran-2-carboxylic acid analog in 2 mL of high-purity ethyl acetate [4].

  • Anti-solvent Layering: Using a glass syringe, carefully layer 1 mL of heptane directly over the ethyl acetate solution to create a distinct diffusion interface.

  • Controlled Evaporation: Puncture the vial cap with a single 22-gauge needle. Place the vial in a vibration-free environment at a constant 293 K to allow for slow solvent evaporation.

  • Harvesting: After 7–10 days, inspect the vial under a polarized light microscope. Harvest the resulting monoclinic crystals (typically exhibiting a

    
     space group for chiral analogs or 
    
    
    
    for racemates) [3]. Immediately suspend the crystals in paratone oil to prevent solvent loss and structural degradation.
Protocol 2: SCXRD Data Collection and Refinement

Self-Validating Mechanism: The integration of 1200+ Bijvoet pairs during refinement acts as an internal control to definitively lock in the absolute configuration.

  • Mounting: Select a single crystal (approximately 0.46 × 0.42 × 0.30 mm)[4] using a MiTeGen loop and transfer it to a diffractometer equipped with a cryostream set to 90 K or 173 K to minimize thermal motion.

  • Data Collection: Utilize a Cu Kα radiation source (λ=1.54178 Å). Collect data up to

    
     to ensure high data redundancy, which is critical for accurate Bijvoet pair analysis[2].
    
  • Integration: Integrate the frames and apply multi-scan absorption corrections (e.g., SADABS).

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT). Verify that the dihydrobenzofuran ring adopts the expected envelope conformation [4].

  • Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on

    
     (SHELXL). Place hydrogen atoms in calculated positions. Validate the absolute configuration by ensuring the Flack parameter is within standard deviation of zero [2].
    

References

  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Title: 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 Source: BenchChem URL
  • Title: 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)
Comparative

Validating PPARα binding affinity of 6-chlorobenzofuran derivatives

Title: Validating the PPARα Binding Affinity of 6-Chlorobenzofuran Derivatives: A Comparative and Methodological Guide Introduction Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor transcrip...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the PPARα Binding Affinity of 6-Chlorobenzofuran Derivatives: A Comparative and Methodological Guide

Introduction Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor transcription factor that serves as a master regulator of lipid metabolism. While fibrates (e.g., fenofibrate) have been the historical standard for treating dyslipidemia, their weak potency and off-target effects necessitate the development of novel, highly selective agonists. Recent structure-activity relationship (SAR) studies have identified benzofuran derivatives—specifically 6-chlorobenzofuran and 2,3-dihydrobenzofuran-2-carboxylic acid scaffolds—as highly potent and subtype-selective PPARα agonists[1]. These compounds demonstrate superior cholesterol- and triglyceride-lowering activity at significantly lower doses than fenofibrate[1].

This guide provides a rigorous comparative analysis of 6-chlorobenzofuran derivatives against standard PPARα agonists and outlines self-validating experimental protocols for quantifying their binding affinity and functional efficacy.

Mechanistic Rationale: Why the Benzofuran Scaffold?

The ligand-binding domain (LBD) of PPARα features a large, Y-shaped hydrophobic pocket. As an Application Scientist, I look closely at how a scaffold occupies this space. The 6-chlorobenzofuran core is uniquely suited to fill the lipophilic arm of this pocket. The chlorine substitution at the 6-position enhances halogen bonding and hydrophobic packing against key residues like Val324 and Ile317. Meanwhile, the carboxylic acid moiety forms a critical hydrogen-bond network with Tyr464, Tyr314, and Ser280 in the activation function 2 (AF-2) helix (Helix 12)[2]. This interaction stabilizes the active conformation of the receptor, which is an absolute prerequisite for coactivator recruitment and subsequent gene transcription.

PPAR_Pathway Ligand 6-Chlorobenzofuran Derivative Cytosol Cellular Entry & Cytosolic Transit Ligand->Cytosol Binding Binding to PPARα LBD (Helix 12 Stabilization) Cytosol->Binding Heterodimer RXR Heterodimerization & Coactivator Recruitment Binding->Heterodimer PPRE Binding to PPRE (DNA Promoter) Heterodimer->PPRE Transcription Target Gene Transcription (e.g., CPT1, ApoA-I) PPRE->Transcription

Caption: Mechanistic pathway of PPARα activation by 6-chlorobenzofuran derivatives.

Comparative Performance Data

To objectively evaluate the performance of 6-chlorobenzofuran derivatives, we compare a representative optimized compound from this class against Fenofibrate (a weak clinical agonist) and GW7647 (a potent synthetic reference agonist). The data below synthesizes typical binding and functional metrics observed in preclinical evaluations[1].

Ligand / AgonistPPARα Binding IC₅₀ (nM)PPARα Functional EC₅₀ (nM)Subtype Selectivity (α vs γ)In Vivo Hypolipidemic Dose
Fenofibrate (Active) ~30,000~18,000~10-foldHigh (100 mg/kg)
GW7647 (Reference) 1.56.0>200-foldLow (3 mg/kg)
6-Chlorobenzofuran 0.8 - 2.5 3.0 - 8.5 >500-fold Very Low (1 mg/kg)

Analysis: The 6-chlorobenzofuran scaffold achieves nanomolar binding affinity comparable to GW7647 but exhibits superior subtype selectivity against PPARγ, minimizing the risk of adverse effects like weight gain and edema that are typically associated with PPARγ activation[2].

Experimental Validation Workflows

Robust validation requires orthogonal assays. Relying solely on functional assays can conflate binding affinity with cell permeability or metabolic stability. Therefore, a tiered approach—starting with cell-free biophysical binding and progressing to cell-based functional assays—is mandatory.

Protocol 1: TR-FRET Competitive Binding Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard Fluorescence Polarization (FP) because halogenated aromatic compounds (like chlorobenzofurans) often exhibit auto-fluorescence. The delayed emission reading window in TR-FRET completely bypasses this interference, ensuring high signal-to-noise ratios. Self-Validating System: The assay must include a GW7647 positive control to verify dynamic range and a DMSO-only negative control to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's reliability for that specific run.

Methodology:

  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged human PPARα-LBD, 2 nM Terbium-labeled anti-GST antibody (FRET donor), and 100 nM of a fluorescent pan-PPAR tracer (FRET acceptor) in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA).

  • Compound Titration: Perform a 12-point, 3-fold serial dilution of the 6-chlorobenzofuran derivative in DMSO. Transfer 100 nL of the compound to a 384-well low-volume plate using an acoustic liquid handler to eliminate tip-based carryover.

  • Incubation: Add 10 µL of the master mix to each well. Seal and incubate at room temperature for 2 hours in the dark to allow the system to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite the Terbium donor at 340 nm. After a 100 µs delay, record emission at 495 nm (donor) and 520 nm (acceptor).

  • Data Analysis: Calculate the FRET ratio (520 nm / 495 nm). Plot the ratio against the log of the compound concentration using a 4-parameter logistic fit to determine the IC₅₀.

TR_FRET_Workflow Setup 1. Reagent Setup (GST-PPARα, Tb-Ab, Tracer) Titration 2. Acoustic Titration (6-Chlorobenzofuran in DMSO) Setup->Titration Incubation 3. Equilibration (2 hrs, Dark, RT) Titration->Incubation Excitation 4. Excitation (340 nm) & 100 µs Delay Incubation->Excitation Emission 5. Dual Emission (495 nm & 520 nm) Excitation->Emission Analysis 6. FRET Ratio & IC50 Calculation Emission->Analysis

Caption: Step-by-step TR-FRET workflow for quantifying the binding affinity of PPARα ligands.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality & Rationale: While TR-FRET provides equilibrium binding data, it does not reveal binding kinetics. SPR is deployed to measure the association (


) and dissociation (

) rates. A slow

(long residence time) often translates to sustained in vivo efficacy, which is a critical differentiator for the 6-chlorobenzofuran class. Self-Validating System: A reference flow cell (without PPARα) is used to subtract bulk refractive index changes and non-specific binding, ensuring the sensogram strictly reflects specific LBD interactions.

Methodology:

  • Sensor Chip Preparation: Immobilize anti-GST antibody onto a CM5 sensor chip via standard amine coupling. Capture GST-PPARα LBD onto the active flow cell to a density of ~3000 Response Units (RU).

  • Analyte Preparation: Dilute the 6-chlorobenzofuran derivative in running buffer (PBS, 0.05% Tween-20, 2% DMSO) to a concentration range of 0.1 nM to 100 nM.

  • Kinetic Injection: Inject the analyte over both the reference and active flow cells at a high flow rate (50 µL/min) for 60 seconds to minimize mass transport limitations.

  • Dissociation: Allow running buffer to flow for 300 seconds to monitor dissociation.

  • Fitting: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and the overall dissociation constant
    
    
    .
Protocol 3: Gal4-PPARα Cell-Based Reporter Assay

Causality & Rationale: To prove that biophysical binding translates into functional agonism, a reporter gene assay is required. We utilize a chimeric Gal4-PPARα system rather than full-length PPARα. This isolates the LBD activation from endogenous receptor interference and eliminates background noise from native PPRE-driven genes. Self-Validating System: Co-transfection with a Renilla luciferase plasmid driven by a constitutive promoter serves as an internal control. This normalizes the data for well-to-well variations in transfection efficiency and cell viability.

Methodology:

  • Transfection: Transiently transfect HEK293T cells with a plasmid encoding the Gal4 DNA-binding domain fused to the human PPARα LBD, a Firefly luciferase reporter plasmid containing Gal4 upstream activating sequences (UAS), and a Renilla luciferase control plasmid.

  • Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of the 6-chlorobenzofuran derivative (in 0.1% DMSO final concentration) for 18-24 hours.

  • Lysis and Detection: Lyse the cells and sequentially measure Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System.

  • Normalization: Divide the Firefly signal by the Renilla signal to obtain relative light units (RLU). Calculate the fold-activation relative to the DMSO control and determine the functional EC₅₀.

Conclusion

The 6-chlorobenzofuran derivatives represent a significant leap in PPARα agonist design, offering nanomolar potency and extreme subtype selectivity[1]. By employing a rigorous, orthogonally validated testing cascade—spanning TR-FRET for equilibrium binding, SPR for kinetic profiling, and Gal4-reporter assays for functional validation—researchers can confidently benchmark these novel compounds against legacy therapeutics to accelerate drug development for metabolic syndromes.

References

  • Guo Q, et al. "Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity." Journal of Medicinal Chemistry, 2005. URL: [Link]

  • Tan JP, et al. "Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation." Journal of Chemical Information and Modeling, 2020. URL: [Link]

Sources

Validation

Advanced IR Spectroscopy Guide: Characterizing the Carboxylic Acid Group in Benzofurans

Executive Summary This guide provides a technical analysis of the infrared (IR) spectral characteristics of the carboxylic acid group (-COOH) attached to the benzofuran ring system, specifically at the C2 position. Desig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of the carboxylic acid group (-COOH) attached to the benzofuran ring system, specifically at the C2 position. Designed for medicinal chemists and analytical scientists, this document moves beyond basic peak assignment to explore the electronic coupling between the heterocyclic core and the carboxyl moiety.

Key Takeaway: The benzofuran-2-carboxylic acid signature is defined by a conjugated carbonyl stretch (typically 1680–1700 cm⁻¹ ) indistinguishable from benzoic acid by frequency alone, but uniquely identifiable when coupled with the furan ring's C-O-C skeletal vibrations (~1250 cm⁻¹ ) and specific aromatic ring breathing modes.

Mechanistic Basis: Electronic Coupling

To interpret the spectrum accurately, one must understand the electronic environment. The -COOH group at the C2 position of benzofuran is not isolated; it is heavily influenced by the aromaticity and the heteroatom of the ring.

  • Conjugation Effect (+M): The C2=C3 double bond of the furan ring is conjugated with the carbonyl group. This delocalization reduces the double-bond character of the C=O bond, lowering its force constant and frequency compared to aliphatic acids (which appear >1710 cm⁻¹).[1]

  • Inductive Effect (-I): The oxygen atom within the benzofuran ring is electronegative. It exerts an electron-withdrawing inductive effect through the sigma framework, which tends to shorten the C=O bond and increase the frequency.

  • Net Result: The conjugation effect dominates, placing the C=O stretch in the "conjugated aromatic" region (1680–1700 cm⁻¹), very similar to benzoic acid but often slightly shifted due to the competing inductive pull of the furan oxygen.

Visualization: Resonance & Inductive Pathways

The following diagram illustrates the competing electronic effects that define the spectral position of the carbonyl group.

electronic_effects Benzofuran Benzofuran Ring (Electron Rich) Oxygen Ring Oxygen (-I Effect) Benzofuran->Oxygen DoubleBond C2=C3 Double Bond (+M Conjugation) Benzofuran->DoubleBond COOH Carboxylic Acid (C=O Stretch) Oxygen->COOH Increases v(C=O) DoubleBond->COOH Decreases v(C=O) Frequency Observed Frequency (1680-1700 cm⁻¹) COOH->Frequency Net Result

Caption: Figure 1. Competing electronic effects on the carbonyl stretching frequency. The resonance effect (+M) dominates, lowering the frequency to the conjugated aromatic range.

Comparative Analysis: Benzofuran vs. Alternatives

The following table contrasts the spectral fingerprint of Benzofuran-2-carboxylic acid with Benzoic acid (aromatic standard) and Propionic acid (aliphatic control).

Table 1: Comparative IR Spectral Data
FeatureBenzofuran-2-carboxylic AcidBenzoic Acid (Aromatic Control)Propionic Acid (Aliphatic Control)Structural Cause
C=O Stretch (Dimer) 1680 – 1700 cm⁻¹ 1680 – 1700 cm⁻¹1710 – 1725 cm⁻¹Conjugation with aromatic ring lowers frequency vs. aliphatic.
C=O Stretch (Monomer) ~1750 – 1760 cm⁻¹ ~1750 – 1760 cm⁻¹~1760 – 1770 cm⁻¹Loss of H-bonding increases bond order (rarely seen in solid state).
O-H Stretch 2500 – 3300 cm⁻¹ (Broad)2500 – 3300 cm⁻¹ (Broad)2500 – 3300 cm⁻¹ (Broad)Strong intermolecular Hydrogen bonding (Dimer formation).[2]
C-O Stretch (Acid) 1280 – 1320 cm⁻¹ 1280 – 1320 cm⁻¹~1250 – 1300 cm⁻¹C-OH single bond stretch coupled with O-H bending.
Ring C-O-C Stretch ~1250 cm⁻¹ & ~1100 cm⁻¹ Absent Absent CRITICAL DIFFERENTIATOR: Asymmetric stretch of the furan ring oxygen.
Ring Breathing (C=C) ~1600, 1580, 1450 cm⁻¹ ~1600, 1580, 1450 cm⁻¹AbsentAromatic skeletal vibrations.[3]

Expert Insight: While the C=O peak alone cannot distinguish benzofuran-2-COOH from benzoic acid, the presence of the C-O-C ether stretch (from the furan ring) around 1250 cm⁻¹ and 1100 cm⁻¹ provides the necessary confirmation.

Experimental Protocol: Validated Characterization

To ensure reproducibility and distinguish between monomeric and dimeric forms, the following protocol is recommended.

Method A: Solid State (KBr Pellet) – Recommended for Routine ID

This method favors the formation of cyclic dimers, producing the characteristic broad O-H band and lowered C=O frequency.

  • Preparation: Mix 1–2 mg of the dry benzofuran acid sample with ~100 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Compression: Press at 10 tons for 1–2 minutes to form a transparent pellet.

  • Measurement: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16 or 32).

  • Self-Validation Check:

    • Pass: C=O peak is strong and sharp at ~1690 cm⁻¹. O-H is broad/centered ~3000 cm⁻¹.[1][4]

    • Fail: C=O peak is split or >1720 cm⁻¹ (indicates wet KBr or salt formation). Broad water peak at 3400 cm⁻¹ obscures the acid O-H.

Method B: Solution Phase (Dilute CCl₄ or CHCl₃) – For H-Bonding Studies

This method disrupts dimers, revealing the monomeric C=O and sharp O-H stretches.

  • Dissolution: Prepare a dilute solution (<0.01 M) in dry CCl₄.

  • Cell: Use a liquid IR cell with NaCl or CaF₂ windows (path length 0.1–1.0 mm).

  • Measurement: Subtract the pure solvent background carefully.

  • Observation: Look for the shift of C=O to ~1750 cm⁻¹ and the appearance of a sharp O-H peak at ~3500 cm⁻¹ .

Decision Logic for Spectral Identification

Use this flowchart to systematically confirm the presence of the benzofuran-2-carboxylic acid moiety in an unknown sample.

identification_logic Start Start: Unknown Sample Spectrum CheckOH 1. Check 2500-3300 cm⁻¹ Broad 'U' Shape? Start->CheckOH CheckCO 2. Check 1680-1700 cm⁻¹ Strong Sharp Peak? CheckOH->CheckCO Yes ResultNotAcid Not a Carboxylic Acid CheckOH->ResultNotAcid No CheckCOC 3. Check ~1250 cm⁻¹ & ~1100 cm⁻¹ (Furan Ring C-O-C) CheckCO->CheckCOC Yes (1680-1700) ResultAliphatic Likely: Aliphatic Acid CheckCO->ResultAliphatic No (>1710) CheckAromatic 4. Check 1500-1600 cm⁻¹ (Aromatic C=C) CheckCOC->CheckAromatic Yes ResultBenzoic Likely: Benzoic Acid Derivative CheckCOC->ResultBenzoic No ResultBenzofuran Confirmed: Benzofuran Carboxylic Acid CheckAromatic->ResultBenzofuran Yes

Caption: Figure 2.[5] Step-by-step decision logic for identifying benzofuran-2-carboxylic acid using IR spectral features.

References

  • National Institute of Standards and Technology (NIST). Benzofuran-2-carboxylic acid IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Benzofuran-2-carboxylic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • SpectraBase. Benzofuran-2-carboxylic acid IR Spectra Data. Wiley Science Solutions. Available at: [Link]

  • Krishnaswamy, G., et al. (2016).[6] Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Der Pharma Chemica, 8(7):46-54. (Cited for experimental verification of vibrational frequencies).[5][2][3][7]

  • Doc Brown's Chemistry. Infrared spectroscopy of carboxylic acids - benzoic acid. Available at: [Link]

Sources

Comparative

Comparative Guide: Chiral Separation of Dihydrobenzofuran Carboxylic Acid Enantiomers

Executive Summary & Mechanistic Rationale Dihydrobenzofuran carboxylic acids represent a critical chiral scaffold in modern drug discovery. They serve as direct precursors to

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Dihydrobenzofuran carboxylic acids represent a critical chiral scaffold in modern drug discovery. They serve as direct precursors to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-adrenoceptor antagonists like (+)-efaroxan (1)[1], and form the structural core of novel YAP/TAZ-TEAD protein-protein interaction inhibitors (2)[2] as well as SGLT2 inhibitors (3)[3]. Because the enantiomers of these compounds exhibit drastically different pharmacological and toxicological profiles, isolating the active eutomer from the inactive distomer is a strict regulatory requirement dictated by ICH guidelines ()[4].

The Chromatographic Challenge: Enantiomers are energetically degenerate in an achiral environment. Separation relies on the formation of transient diastereomeric complexes between the enantiomeric analytes and a Chiral Stationary Phase (CSP) (5)[5]. Dihydrobenzofuran carboxylic acids present a specific difficulty: the highly polar, acidic carboxylate moiety readily ionizes. If unsuppressed, this leads to secondary electrostatic interactions with the silica backbone of the CSP, manifesting as severe peak tailing and loss of resolution. Therefore, method development must balance chiral recognition (steric inclusion,


 interactions, and hydrogen bonding) with ionization suppression.

Objective Comparison of Separation Modalities

For the resolution of dihydrobenzofuran carboxylic acids, three primary modalities are utilized. The table below synthesizes their performance metrics to guide your platform selection.

ModalityPrimary MechanismTypical Run TimeSolvent ConsumptionPreparative ScalabilityBest Application
SFC (Supercritical Fluid) Transient diastereomeric complexation in supercritical CO

3 - 10 minLow (Recyclable CO

)
ExcellentHigh-throughput screening & green preparative isolation
NP-HPLC (Normal Phase) Steric inclusion & H-bonding in organic mobile phase15 - 45 minHighVery GoodHigh-capacity preparative isolation of late-stage intermediates
CE (Capillary Electrophoresis) Differential inclusion in cyclodextrin additives10 - 20 minVery LowPoorAnalytical purity profiling & enantiomeric excess (ee) determination

Decision Workflow for Method Selection

Workflow Racemate Dihydrobenzofuran Carboxylic Acid Racemate Screening Chiral Stationary Phase (CSP) Screening Racemate->Screening SFC SFC Method (CO2 / Co-solvent) Screening->SFC High Throughput / Green HPLC NP-HPLC Method (Hexane / Alcohol) Screening->HPLC High Loading Capacity OptSFC Optimize Additives (e.g., 0.1% TFA / Formic Acid) SFC->OptSFC OptHPLC Optimize Temp & Flow (e.g., 35°C, 30 mL/min) HPLC->OptHPLC Validation System Suitability Validation (Rs > 1.5, Tailing < 1.5) OptSFC->Validation OptHPLC->Validation

Caption: Workflow for chiral method development of dihydrobenzofuran carboxylic acids.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal system suitability tests (SST) that must be passed before committing valuable pharmaceutical intermediates to the column.

Protocol A: Preparative NP-HPLC for High-Capacity Enantiomer Resolution

Based on validated parameters for YAP/TAZ-TEAD inhibitors (6)[6].

1. System Preparation & Equilibration

  • Column: Chiralpak AY (Amylose tris(5-chloro-2-methylphenylcarbamate)),

    
     mm I.D., 10 µm.
    
  • Mobile Phase: Hexane / Isopropanol (80:20 v/v) containing 0.1% Trifluoroacetic acid (TFA).

  • Causality: The amylose backbone forms a helical structure into which the enantiomers intercalate. The 5-chloro-2-methylphenylcarbamate groups offer

    
     interactions. TFA is strictly required to protonate the carboxylic acid moiety of the analyte, preventing ion-exchange interactions with residual silanols that cause peak tailing.
    
  • Parameters: Flow rate at 30 mL/min; Column temperature at 35°C.

2. Internal Validation (System Suitability)

  • Inject 50 µL of a 1 mg/mL racemic reference standard.

  • Validation Check: The system is only validated for preparative runs if the analytical injection demonstrates a Resolution (

    
    ) 
    
    
    
    and a peak tailing factor (
    
    
    )
    
    
    . If
    
    
    , the transient diastereomeric complexes formed are not sufficiently distinct in stability, necessitating a decrease in temperature (e.g., to 25°C) to increase the entropic penalty of binding.

3. Preparative Injection & Fraction Collection

  • Inject the concentrated racemate (up to 100 mg per injection depending on solubility in the mobile phase).

  • Collect fractions based on UV triggering (typically 214 nm or 254 nm).

  • Causality: Relying on dual-wavelength UV ensures that the collected fractions are not co-eluting with non-chromophoric impurities that might absorb at lower wavelengths.

Protocol B: Analytical SFC for Rapid Enantiomeric Excess (ee) Determination

Based on validated parameters for SGLT2 inhibitor intermediates (3)[3].

1. System Preparation & Equilibration

  • Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)),

    
     mm, 5 µm.
    
  • Mobile Phase: Supercritical CO

    
     / Methanol (with 0.1% Formic Acid) gradient or isocratic hold.
    
  • Causality: Supercritical CO

    
     possesses a liquid-like density but gas-like diffusivity. This enhances mass transfer kinetics between the mobile phase and the cellulose stationary phase, significantly sharpening peaks and reducing run times compared to HPLC.
    
  • Parameters: Flow rate at 3.0 mL/min; Backpressure regulator (BPR) set to 120 bar; Temperature at 40°C.

2. Internal Validation (System Suitability)

  • Inject 10 µL of the racemic standard.

  • Validation Check: Verify baseline separation. Because SFC peaks are inherently narrower, an

    
     is expected. If baseline drift occurs, verify the BPR stability, as pressure fluctuations directly alter the density and solvating power of supercritical CO
    
    
    
    .

3. Sample Analysis

  • Inject the purified single-enantiomer sample.

  • Calculate Enantiomeric Excess (

    
    ): 
    
    
    
    .
  • Causality: A high

    
     (>99%) confirms the structural integrity of the active pharmaceutical ingredient (API) precursor, satisfying stringent quality control requirements before downstream synthetic steps.
    
References
  • Recent Trends in Chiral Separation-A Collective Paradigm of Selected Chiral Impurities - Current Pharmaceutical Analysis. 4

  • Validation of a method using an achiral liquid chromatography sorbent and a circular dichroism detector - Analysis of the efaroxan enantiomers - Journal of Chromatography A. 1

  • Chiral separation for enantiomeric determination in the pharmaceutical industry - IAPC-OBP. 5

  • US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents. 2

  • WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents. 6

  • WO2015158206A1 - C-aryl indican derivative, and pharmaceutical composition thereof, preparation method therefor and uses thereof - Google Patents. 3

Sources

Safety & Regulatory Compliance

Safety

6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid proper disposal procedures

Operational Guide: Safe Handling and EHS-Compliant Disposal of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic Acid As a halogenated organic compound, 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 26018-49-5) presen...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and EHS-Compliant Disposal of 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic Acid

As a halogenated organic compound, 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 26018-49-5) presents specific logistical challenges in laboratory waste management. Because it contains both a covalently bound chlorine atom and a carboxylic acid functional group, it cannot be treated as standard organic waste. Improper disposal not only violates Environmental Health and Safety (EHS) regulations but also introduces severe risks to waste processing facilities, including the potential generation of toxic dioxins during low-temperature incineration.

This guide provides drug development professionals and synthetic chemists with self-validating, step-by-step protocols for the lifecycle management and disposal of this compound.

Physicochemical Waste Profiling

Understanding the chemical logic behind disposal requirements is the first step in EHS compliance. The presence of the halogen dictates the entire downstream waste routing process[1][2].

PropertyValueEHS & Disposal Implication
CAS Number 26018-49-5Required for accurate hazardous waste manifesting[3][4].
Molecular Formula C9H7ClO3Contains Chlorine. Must be strictly segregated into Halogenated waste streams[2].
Functional Group Carboxylic AcidWeakly acidic. Aqueous waste streams may require neutralization (pH 5.5–9.5) prior to EHS collection, but must never be drain-disposed[1][5].
Physical State SolidDust generation risk. Solid waste requires separate containment from liquid solvent waste[5].

Waste Routing Logic

The fundamental rule of halogenated waste management is segregation. Mixing halogenated compounds with non-halogenated solvents ruins the entire waste batch for commercial solvent recovery and drastically increases disposal costs for the institution[2].

G W 6-Chloro-2,3-dihydrobenzofuran- 2-carboxylic Acid Waste State Physical State? W->State Solid Solid Waste (Powder/Crystals) State->Solid Pure/Contaminated Solid Liquid Liquid Waste (Reaction Mixture) State->Liquid Dissolved HalSolid Halogenated Solid Waste Container Solid->HalSolid Solvent Solvent Type? Liquid->Solvent HalLiq Halogenated Organic Liquid Waste Solvent->HalLiq Organic Solvents (e.g., DCM, EtOAc) AqWaste Aqueous Toxic Waste (No Drain Disposal) Solvent->AqWaste Aqueous Solutions Incineration EHS Pickup & High-Temp Incineration HalSolid->Incineration HalLiq->Incineration AqWaste->Incineration

Waste routing decision tree for 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system: if a step cannot be completed as described, the workflow must be paused and EHS consulted.

Protocol A: Liquid Waste Management (Reaction Mixtures & Extractions)

Causality: When 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid is dissolved in organic solvents (e.g., during extraction or chromatography), the entire solution becomes a halogenated waste stream, regardless of the primary solvent's identity.

  • Container Selection: Select a vapor-tight, EHS-approved container (typically a 20L white carboy for halogenated waste)[2][6]. Ensure the container is compatible with the solvent matrix (e.g., HDPE is generally acceptable for most organics, but verify against specific aggressive solvents)[5].

  • Labeling: Before adding any waste, attach a hazardous waste tag. Explicitly write "Hazardous Waste" and list "6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid" along with all solvents present. Do not use abbreviations[6].

  • Segregation Check: Verify that no non-halogenated waste is in the container. If a non-halogenated solvent (like pure ethyl acetate) is mixed with this compound, the entire mixture must now be classified and paid for as halogenated waste[2].

  • Transfer: In a certified fume hood, use a funnel to transfer the liquid waste.

  • Closure: Immediately cap the container tightly. Containers must remain "vapor tight" and "spill proof" at all times unless actively receiving waste[6].

Protocol B: Solid Waste Management (Powders & Contaminated Consumables)

Causality: Solid chemical waste must not be mixed with liquid waste to prevent unexpected dissolution, pressure buildup, or reactive incompatibilities[5][7].

  • Collection: Collect unused/expired solid 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid in its original container if possible. For contaminated consumables (weigh boats, filter paper, gloves), use a heavy-duty, transparent plastic bag or a dedicated solid waste bucket[7].

  • Defacing Labels: If disposing of an empty original container, triple-rinse it with a compatible solvent (collecting the rinsate as Protocol A liquid waste), allow it to evaporate in the fume hood, and completely deface the original manufacturer label before discarding the glass in a commercial dumpster[7].

  • Manifesting: Label the solid waste container clearly with the chemical name and CAS (26018-49-5)[3][6].

Protocol C: Aqueous Waste Management

Causality: While the compound is an organic acid, certain workflows (like basic extractions) may pull it into an aqueous phase.

  • No Drain Disposal: Under no circumstances should aqueous solutions containing this halogenated organic compound be disposed of down the sink[1][6].

  • Neutralization (Optional but Recommended): If the aqueous waste is highly acidic or basic due to the reaction conditions, neutralize it to a pH between 5.5 and 9.5 using dilute NaOH or HCl[1][5]. Note: Only perform neutralization if you have the capability to handle potential fumes or heat generation.

  • Collection: Collect the neutralized aqueous waste in a dedicated "Aqueous Toxic Waste" container. Do not mix with organic solvent waste[1][2].

Spill Cleanup and Decontamination Methodology

In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure.

  • Evacuation & Assessment: For large spills, evacuate the immediate area and allow the chemical hood exhaust to ventilate the space[6].

  • PPE Donning: Ensure appropriate PPE is worn: nitrile gloves (double-gloved), safety goggles, and a lab coat.

  • Solid Spills: If the pure powder is spilled, do not dry sweep, as this generates respirable dust. Gently cover the spill with damp absorbent pads or carefully sweep using a dedicated brush and dustpan into a solid waste container[6].

  • Liquid Spills (Solutions): Place chemically inert absorbent pads directly over the liquid. Allow the pads to sit and fully absorb the halogenated mixture[6].

  • Packaging: Place all used absorbent materials, contaminated gloves, and cleanup tools into a heavy-duty plastic bag. Seal the bag, place it in a secondary container, and label it as "Spill Cleanup Waste containing 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid"[6].

  • EHS Notification: Contact your institutional EHS department immediately for pickup of the spill waste.

References

  • 10xchem. "26018-49-5 | 6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid." 10xchem.com.
  • BLD Pharm. "26018-49-5|6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid." bldpharm.com.
  • Cornell University Environment, Health and Safety. "Chapter 7 - Management Procedures For Specific Waste Types." cornell.edu.
  • University of Kansas Environment, Health and Safety. "Section 2.0 Safe Disposal of Hazardous Chemical Waste." ku.edu.
  • Georgia Tech Environmental Health & Safety. "hazardous waste procedures." gatech.edu.
  • Oregon State University Environmental Health and Safety. "Hazardous Waste Reduction." oregonstate.edu.
  • University of Illinois Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure." illinois.edu.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 2
6-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
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